molecular formula C10H16O5 B114209 1,4,7-Trioxacyclotridecane-8,13-dione CAS No. 6607-34-7

1,4,7-Trioxacyclotridecane-8,13-dione

Cat. No.: B114209
CAS No.: 6607-34-7
M. Wt: 216.23 g/mol
InChI Key: PMDHMYFSRFZGIO-UHFFFAOYSA-N
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Description

1,4,7-Trioxacyclotridecane-8,13-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7-trioxacyclotridecane-8,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O5/c11-9-3-1-2-4-10(12)15-8-6-13-5-7-14-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDHMYFSRFZGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCOCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216271
Record name 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6607-34-7
Record name 1,4,7-Trioxacyclotridecane-8,13-dione
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Record name 1,4,7-Trioxacyclotridecane-8,13-dione
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Record name 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione
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Record name 1,4,7-trioxacyclotridecane-8,13-dione
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Record name 1,4,7-TRIOXACYCLOTRIDECANE-8,13-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic ester of significant interest in materials science and, more recently, in toxicological and biomedical research. This document collates available data on its chemical and physical properties, synthesis, and applications. Notably, this guide details its newly identified biological activities, including interactions with the aryl hydrocarbon receptor (AhR) and Nrf2 signaling pathways, positioning it as a molecule of interest for further investigation in drug development and toxicology. While primarily known as a non-intentionally added substance (NIAS) in food packaging and a monomer for ring-opening polymerization (ROP), its bioactivity suggests a broader potential impact.

Chemical and Physical Properties

This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic compound containing three ether linkages and two ester groups.[1][2] Its structure confers specific properties that influence its behavior in both chemical and biological systems.

PropertyValueReference(s)
CAS Number 6607-34-7[3]
Molecular Formula C₁₀H₁₆O₅[3]
Molecular Weight 216.23 g/mol [3]
IUPAC Name This compound[2]
Synonyms Cyclic diethylene glycol adipate, AADEG cyclic ester[2][4]
Appearance White solid[5]
Melting Point 79-80 °C[6]
Boiling Point 458.1 °C at 760 mmHg (Predicted)[6]
Density 1.099 g/cm³ (Predicted)[6]
Solubility Information not widely available, but the presence of ether and ester groups suggests some polarity.
InChI Key PMDHMYFSRFZGIO-UHFFFAOYSA-N[3]

Synthesis and Purification

The primary route for the synthesis of this compound is the cyclization reaction between adipic acid and diethylene glycol.[1][7] This process is an esterification reaction that is carried out under conditions that favor the formation of the macrocycle over linear oligomers.[1]

Experimental Protocol: Synthesis (General)
  • Reactants: Adipic acid and diethylene glycol.

  • Reaction Type: Esterification (cyclization).

  • General Conditions: The reaction is typically performed in a non-polar solvent to favor intramolecular cyclization. High dilution conditions are often employed to minimize the formation of linear polymers. A catalyst, such as a strong acid or a tin-based catalyst, is generally required to facilitate the esterification. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) drives the reaction towards the product.

Synthesis_Workflow Adipic_Acid Adipic Acid Reactants Adipic_Acid->Reactants Diethylene_Glycol Diethylene Glycol Diethylene_Glycol->Reactants Reaction_Vessel Reaction Vessel (High Dilution, Catalyst, Heat) Reactants->Reaction_Vessel Purification Purification (e.g., Chromatography) Reaction_Vessel->Purification Product This compound Purification->Product ROP_Workflow Monomer This compound Polymerization Polymerization Reactor (Inert Atmosphere, Heat) Monomer->Polymerization Catalyst Catalyst (e.g., Tin(II) Octoate) Catalyst->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Polyester Purification->Polymer AhR_Nrf2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Compound This compound AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates Nrf2 Nrf2 Compound->Nrf2 Activates AhR->Nrf2 Crosstalk Xenobiotic_Metabolism Xenobiotic Metabolism AhR->Xenobiotic_Metabolism Induces Nrf2->AhR Crosstalk Oxidative_Stress Oxidative Stress Response Nrf2->Oxidative_Stress Induces

References

physical and chemical properties of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trioxacyclotridecane-8,13-dione, also known as cyclic diethylene glycol adipate, is a macrocyclic ester of significant interest in materials science and food safety. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization. It is primarily identified as a non-intentionally added substance (NIAS) migrating from food packaging adhesives and holds potential as a monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). This guide consolidates available data, including detailed spectral information, to serve as a foundational resource for researchers.

Core Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6607-34-7[1][2][3]
Molecular Formula C₁₀H₁₆O₅[2][3][4]
Molecular Weight 216.23 g/mol [2][3][4]
IUPAC Name This compound[5]
Synonyms Cyclic diethylene glycol adipate, 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione[2][4]
Melting Point 79-80 °C[1][3][6]
Boiling Point 458.1 °C at 760 mmHg[6]
Density 1.099 g/cm³[6]

Synthesis and Purification

The primary synthetic route to this compound is the cyclization reaction between adipic acid and diethylene glycol.[1] This esterification is typically conducted under conditions that favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis

Materials:

  • Adipic acid

  • Diethylene glycol

  • Toluene (B28343) (or another suitable nonpolar solvent)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Equimolar amounts of adipic acid and diethylene glycol are dissolved in toluene in a round-bottom flask.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • A Dean-Stark apparatus and condenser are fitted to the flask.

  • The reaction mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards ester formation.

  • The reaction is monitored (e.g., by TLC or GC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product, which may contain linear oligomers and unreacted starting materials, typically requires purification. Common methods include:

  • Recrystallization: The solid crude product can be recrystallized from a suitable solvent system.

  • Column Chromatography: Silica gel chromatography can be employed to separate the cyclic product from impurities.

The logical workflow for the synthesis and purification is illustrated in the diagram below.

Synthesis_Workflow Reactants Adipic Acid + Diethylene Glycol in Toluene Reaction Cyclization (PTSA catalyst, Reflux) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Neutralization & Extraction Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Chemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The key analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) groups adjacent to the ester and ether functionalities.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups and the carbons of the diethylene glycol unit.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm) Assignment
4.2–4.4Methylene protons of the diethylene glycol moiety (-O-CH₂-CH₂-O-)
2.3–2.5Methylene protons adjacent to the ester carbonyl group (-CH₂-COO-)
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm) Assignment
170-175Carbonyl carbons of the ester groups (-COO-)
60-70Carbons of the diethylene glycol unit (-O-CH₂-CH₂-O-)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

High-Resolution Mass Spectrometry Data
Ion Calculated m/z Observed m/z
[M+H]⁺217.1074217.1067
Fragment ([M+H]⁺ - C₄H₈O₂)155.0708155.0699

The fragmentation pattern, notably the loss of a diethylene glycol unit, provides structural confirmation.

The analytical workflow for characterization is depicted in the following diagram.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Purified_Product Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (HRMS) Purified_Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Analytical workflow for the structural characterization of the compound.

Applications and Areas of Research

Non-Intentionally Added Substance (NIAS) in Food Packaging

A significant area of research concerning this compound is its role as a NIAS. It has been identified as a migrant from polyurethane adhesives used in multilayer food packaging.[6] This has led to studies focused on its detection, quantification, and potential toxicological effects.

Monomer for Ring-Opening Polymerization (ROP)

Due to its cyclic structure, this compound is a potential monomer for the synthesis of novel polyesters via ring-opening polymerization (ROP). The resulting polymers could exhibit unique properties such as enhanced flexibility, biodegradability, and thermal stability, conferred by the trioxa-macrocyclic structure.

While specific experimental protocols for the ROP of this particular monomer are not widely published, a general approach would involve the use of a suitable catalyst, such as a tin or zinc-based compound, to initiate the polymerization.

The logical relationship for its application as a monomer is shown below.

ROP_Logic Monomer This compound (Monomer) ROP Ring-Opening Polymerization Monomer->ROP Polymer Novel Polyester (B1180765) ROP->Polymer Properties Unique Properties: - Flexibility - Biodegradability - Thermal Stability Polymer->Properties

Caption: Logical flow from monomer to polymer with unique properties via ROP.

Biological Activity

Limited data is available on the biological activity of this compound. A study investigating the migration of cyclic polyester oligomers from food packaging adhesives, which included this compound, reported weak androgen receptor antagonism in in vitro assays. However, it's important to note that this study was conducted on a mixture of compounds, and further research is needed to determine the specific activity of the pure substance.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a macrocyclic diester with established relevance in the field of food contact materials and potential applications in polymer chemistry. This guide has provided a summary of its known physical and chemical properties, along with inferred experimental approaches for its synthesis and characterization. Further research is warranted to develop detailed synthetic and polymerization protocols and to fully elucidate its toxicological and biological profile. This document serves as a valuable starting point for researchers and professionals working with this compound.

References

Structural Elucidation of 1,4,7-Trioxacyclotridecane-8,13-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic ester. The document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting a logical workflow from synthesis to spectroscopic confirmation. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 6607-34-7) is a 13-membered macrocycle containing three ether linkages and two ester functional groups.[1] Its chemical formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol .[2][3] The primary route for its synthesis is the cyclization reaction between adipic acid and diethylene glycol.[1] This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and also serves as a potential monomer for the synthesis of novel polyesters.[1] Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological implications.

Synthesis

The most common method for synthesizing this compound is through an esterification reaction that favors intramolecular cyclization over intermolecular polymerization.[1]

Synthesis Workflow

AdipicAcid Adipic Acid Cyclization Intramolecular Esterification AdipicAcid->Cyclization DiethyleneGlycol Diethylene Glycol DiethyleneGlycol->Cyclization Precursor Hydroxy Acid Precursor FinalProduct 1,4,7-Trioxacyclotridecane- 8,13-dione Cyclization->FinalProduct Favorable Conditions Oligomers Linear Oligomers (Side Product) Cyclization->Oligomers Competing Reaction

Caption: Synthesis of this compound.

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Final Structure Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR MolecularFormula Elemental Composition (from HRMS) HRMS->MolecularFormula FunctionalGroups Functional Group ID (from IR) IR->FunctionalGroups Connectivity Proton & Carbon Framework (from NMR) NMR->Connectivity FinalStructure Structural Confirmation MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Connectivity->FinalStructure

Caption: Structural Elucidation Workflow.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

    • Data Acquisition: The spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A 20-50 mg sample of the purified compound is dissolved in approximately 0.7 mL of CDCl₃.

    • Instrumentation: A 100 MHz (or higher) NMR spectrometer is used.

    • Data Acquisition: The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact molecular weight and elemental composition of the compound.[1]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: An Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-TOF/MS) is utilized.[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured and compared to the calculated value to confirm the elemental formula.[1] Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

  • Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

NMR Spectroscopic Data
Technique Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR4.2–4.4Multiplet-O-CH₂-CH₂-O-
2.3–2.5Triplet-CH₂-COO-
¹³C NMR (Predicted)170–175--C OO-
60–70--O-C H₂-C H₂-O-
20–35--C H₂-C H₂-COO-
Table 1: ¹H and Predicted ¹³C NMR Spectral Data for this compound.[1]
High-Resolution Mass Spectrometry (HRMS) Data
Ion Calculated m/z Observed m/z
[M+H]⁺217.1074217.1067
Fragment155.0708155.0699
Table 2: High-Resolution Mass Spectrometry Data for this compound.[1]
Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment
~2950-2850Medium-StrongC-H stretch (alkane)
1750–1735StrongC=O stretch (ester)
~1300-1000StrongC-O stretch (ester and ether)
Table 3: Characteristic Infrared Absorption Bands for this compound.[4]

Interpretation of Results

  • HRMS: The observed m/z of the protonated molecule ([M+H]⁺) is in close agreement with the calculated value for the molecular formula C₁₀H₁₆O₅, confirming the elemental composition.[1] The fragment ion at m/z 155.0699 corresponds to the loss of a diethylene glycol unit, providing further structural evidence.[1]

  • IR Spectroscopy: The strong absorption band in the 1750-1735 cm⁻¹ region is characteristic of a carbonyl (C=O) group in a saturated ester.[4] The strong bands in the 1300-1000 cm⁻¹ region are indicative of C-O stretching vibrations from both the ester and ether functional groups.[4]

  • NMR Spectroscopy: The ¹H NMR spectrum shows two main sets of signals. The multiplet at δ 4.2–4.4 ppm is assigned to the methylene (B1212753) protons of the diethylene glycol moiety, while the triplet at δ 2.3–2.5 ppm corresponds to the methylene protons adjacent to the carbonyl groups of the adipate (B1204190) unit.[1] The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the carbonyl carbons, the carbons of the diethylene glycol unit, and the methylene carbons of the adipate moiety in their expected regions.[1]

Conclusion

The combined application of NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The data from these techniques are fully consistent with the proposed 13-membered macrocyclic structure containing two ester and three ether functionalities. This detailed structural information is crucial for its application in materials science and for assessing its safety as a potential migrant from food contact materials.

References

An In-depth Technical Guide to the Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione from Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic dilactone, from adipic acid and diethylene glycol. The primary synthetic route is an acid-catalyzed cyclization esterification. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and characterization methods. The synthesis involves the esterification of adipic acid with diethylene glycol under conditions that favor intramolecular cyclization to yield the desired 13-membered macrocycle. This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and holds potential as a monomer for novel polyesters.[1]

Introduction

This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic dilactone.[2] Its structure incorporates two ester functionalities derived from adipic acid and an ether linkage from diethylene glycol. The synthesis of macrocyclic lactones is a significant area of research due to their diverse applications. While much of the literature on this compound focuses on its role as a migrant from food packaging adhesives, its synthesis is a key aspect for obtaining analytical standards and for exploring its potential in materials science.[1][3]

The principal method for synthesizing this macrocycle is the direct esterification of adipic acid and diethylene glycol.[1] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and is driven to completion by the removal of water. To favor the formation of the cyclic monomer over linear polymers, the reaction is often carried out under high-dilution conditions.

Synthesis Pathway

The synthesis of this compound from adipic acid and diethylene glycol is a cyclization reaction, specifically a double esterification. The reaction proceeds via the formation of ester linkages between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethylene glycol, with the elimination of two molecules of water.

Synthesis_Pathway Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Diethylene_Glycol Diethylene Glycol (HO-(CH2)2-O-(CH2)2-OH) Plus + Plus->Diethylene_Glycol Product This compound Plus->Product p-TSA, Toluene (B28343) High Dilution, Heat Reactants Reactants Reactants->Plus Water - 2 H2O Product->Water

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from adipic acid and diethylene glycol. This procedure is based on established principles of macrocyclization via esterification.

Materials:

  • Adipic acid

  • Diethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. The flask is charged with 1 L of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents based on the limiting reagent). The toluene is heated to reflux to ensure azeotropic removal of any residual water.

  • Reactant Addition: A solution of adipic acid (1 equivalent) and diethylene glycol (1 equivalent) in 500 mL of anhydrous toluene is prepared. This solution is added dropwise to the refluxing toluene in the reaction flask over a period of 8-12 hours using a syringe pump. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: The reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, and no more water is being formed.

  • Work-up: The reaction mixture is cooled to room temperature. The toluene solution is washed sequentially with saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by water and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound from any unreacted starting materials and oligomeric byproducts.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental_Workflow Setup Reaction Setup (Toluene, p-TSA, Reflux) Addition Slow Addition of Reactants (Adipic Acid + Diethylene Glycol in Toluene) Setup->Addition Reaction Azeotropic Water Removal (Dean-Stark Trap) Addition->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₆O₅[4]
Molecular Weight 216.23 g/mol [4]
CAS Number 6607-34-7[3]
Melting Point 79-80 °C
Boiling Point 458.1 °C
Density 1.099 g/cm³
¹H NMR (CDCl₃, δ) ~4.2-4.4 ppm (m, -O-CH₂-CH₂-O-), ~2.3-2.5 ppm (t, -CH₂-COO-)[1]
¹³C NMR (predicted, δ) ~170-175 ppm (C=O), ~60-70 ppm (-O-CH₂-)[1]

Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the proton environments within the macrocycle.[1] The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the diethylene glycol moiety and the methylene protons adjacent to the carbonyl groups of the adipic acid residue. ¹³C NMR spectroscopy complements the proton data by revealing the carbon skeleton, with distinct resonances for the carbonyl carbons and the carbons of the diethylene glycol unit.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester groups is expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the exact molecular weight and elemental composition of the synthesized macrocycle.[1]

Conclusion

This technical guide outlines a robust methodology for the synthesis of this compound from adipic acid. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of high dilution to promote intramolecular cyclization. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and analytical chemistry who are interested in this macrocyclic compound. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields of the desired product.

References

An In-depth Technical Guide on the Cyclization Reaction of Diethylene Glycol and Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between diethylene glycol and adipic acid, with a specific focus on the competing pathways of linear polyesterification and cyclization. This document details the underlying chemical principles, experimental methodologies, and reaction conditions that favor the formation of either the linear polymer, poly(diethylene glycol adipate), or the corresponding cyclic diester.

Introduction

The reaction of diethylene glycol, a diol, with adipic acid, a dicarboxylic acid, is a classic example of step-growth polymerization, leading to the formation of polyesters.[1] The primary product under typical bulk condensation conditions is poly(diethylene glycol adipate), a biodegradable aliphatic polyester (B1180765).[2] However, under specific conditions, an intramolecular reaction can occur, leading to the formation of a cyclic diester. Understanding and controlling the reaction pathway is crucial for tailoring the properties of the final product, whether a high-molecular-weight polymer or a discrete cyclic molecule is desired.

Reaction Pathways: Polymerization vs. Cyclization

The reaction between diethylene glycol and adipic acid can proceed via two main pathways: intermolecular condensation (leading to a linear polymer) and intramolecular condensation (leading to a cyclic ester). The dominant pathway is largely determined by the reaction conditions, particularly the concentration of the reactants.

  • Linear Polymerization: At high concentrations of the diol and dicarboxylic acid, intermolecular reactions are statistically favored. The hydroxyl group of one monomer molecule is more likely to encounter and react with the carboxylic acid group of another molecule, leading to the formation of dimer, trimer, and ultimately, a long-chain polymer. This process is known to be a third-order kinetic reaction at conversion rates between 50% and 90%.[1]

  • Cyclization: In contrast, at very low reactant concentrations (high dilution), the probability of the two ends of the same molecule reacting with each other increases.[3] This intramolecular esterification results in the formation of a cyclic ester. The high dilution principle is a key strategy for synthesizing such macrocycles, as it minimizes the competing polymerization reactions.[3]

The following diagram illustrates the competing reaction pathways:

G Reaction Pathways of Diethylene Glycol and Adipic Acid Reactants Diethylene Glycol + Adipic Acid Intermediates Linear Oligomers Reactants->Intermediates Esterification Polymer Poly(diethylene glycol adipate) Intermediates->Polymer Polycondensation (High Concentration) Cyclic_Ester Cyclic Diethylene Glycol Adipate Intermediates->Cyclic_Ester Intramolecular Cyclization (High Dilution)

Caption: Competing reaction pathways of diethylene glycol and adipic acid.

Experimental Protocols

Detailed methodologies for achieving either linear polymerization or cyclization are presented below.

1. Synthesis of Linear Poly(diethylene glycol adipate)

This protocol is adapted from established methods for polyester synthesis.[4]

  • Materials:

    • Adipic acid (e.g., 14.8 g)

    • Diethylene glycol (e.g., 10.6 g)

    • Catalyst: p-toluenesulfonic acid (p-TSA) (e.g., 0.1 g)

  • Apparatus:

    • A three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head with a condenser, and a thermometer.

  • Procedure:

    • Charge the adipic acid, diethylene glycol, and p-TSA into the reaction flask.

    • Heat the mixture with constant stirring.

    • Raise the temperature to approximately 160°C to initiate the esterification, during which water is eliminated as a byproduct and collected.[4]

    • For the polycondensation stage, the temperature can be maintained at 160°C or increased to facilitate the formation of higher molecular weight polymers.[4]

    • The reaction is monitored by the amount of water collected.

    • The resulting viscous polymer is cooled and can be purified if necessary.

2. Proposed Synthesis of Cyclic Diethylene Glycol Adipate

This hypothetical protocol is based on the principles of high-dilution macrocyclization.

  • Materials:

    • Adipoyl chloride (prepared from adipic acid)

    • Diethylene glycol

    • A suitable non-polar solvent (e.g., toluene)

    • A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

  • Apparatus:

    • A large-volume three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps for the slow addition of reactants.

  • Procedure:

    • Fill the reaction flask with a large volume of the solvent.

    • Heat the solvent to reflux.

    • Prepare two separate dilute solutions: one of adipoyl chloride in the solvent and another of diethylene glycol and the base in the solvent.

    • Using the syringe pumps, add both solutions dropwise and simultaneously to the refluxing solvent over a prolonged period (e.g., 8-12 hours). The slow addition ensures that the concentration of reactants in the flask remains extremely low, favoring intramolecular cyclization.

    • After the addition is complete, continue refluxing for an additional period to ensure the reaction goes to completion.

    • Cool the reaction mixture and wash it with dilute acid and then with water to remove the base and any unreacted starting materials.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

The following diagram outlines the general experimental workflow for the synthesis and analysis of the products:

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Diethylene Glycol & Adipic Acid/Adipoyl Chloride Reaction_Setup Reaction Setup (Bulk or High Dilution) Reactants->Reaction_Setup Reaction Esterification/ Polycondensation/ Cyclization Reaction_Setup->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Precipitation, Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product FTIR FTIR Spectroscopy Pure_Product->FTIR NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: General experimental workflow for synthesis and analysis.

Data Presentation

The following tables summarize the key reaction parameters and expected analytical data for both the linear polymer and the cyclic diester.

Table 1: Comparison of Reaction Conditions for Polymerization vs. Cyclization

ParameterLinear PolymerizationCyclization
Concentration High (Bulk or concentrated solution)Very Low (High dilution)
Reactant Addition All reactants added at the beginningSlow, simultaneous addition of reactants
Adipic Acid Derivative Adipic AcidAdipoyl Chloride (more reactive)
Temperature 160-200°C[2]Typically reflux temperature of the solvent
Catalyst p-TSA, SnCl₂, Ti(OBu)₄, etc.[4]Often a non-nucleophilic base is used
Primary Product Poly(diethylene glycol adipate)Cyclic Diethylene Glycol Adipate

Table 2: Spectroscopic Data for Poly(diethylene glycol adipate)

TechniqueCharacteristic Peaks/Shifts
FTIR (cm⁻¹) ~3500 (O-H stretch, end groups), ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch)
¹H NMR (CDCl₃, ppm) ~4.2 (t, -COO-CH₂-), ~3.7 (m, -CH₂-O-CH₂-), ~2.3 (t, -CO-CH₂-), ~1.6 (m, -CO-CH₂-CH₂-)
¹³C NMR (CDCl₃, ppm) ~173 (C=O), ~70 (-CH₂-O-CH₂-), ~64 (-COO-CH₂-), ~34 (-CO-CH₂-), ~24 (-CO-CH₂-CH₂-)

Note: The exact peak positions may vary slightly depending on the solvent and the molecular weight of the polymer.

Conclusion

The reaction of diethylene glycol and adipic acid provides a versatile system for the synthesis of either linear polyesters or cyclic diesters. The outcome of the reaction is highly dependent on the chosen experimental conditions. While high reactant concentrations favor the formation of poly(diethylene glycol adipate), the application of the high dilution principle is expected to yield the cyclic counterpart. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to control and manipulate this reaction for their specific applications in materials science and drug development.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS Number: 6607-34-7), a macrocyclic ester of interest in materials science and as a potential building block in chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main sets of signals corresponding to the methylene (B1212753) groups of the adipic acid and diethylene glycol moieties.

Chemical Shift (δ, ppm)MultiplicityAssignment
4.2–4.4m-O-CH₂-CH₂-O-
2.3–2.5t-CH₂-COO-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. The predicted chemical shifts are consistent with the presence of ester carbonyl groups and ether linkages.

Predicted Chemical Shift (δ, ppm)Assignment
170–175-COO- (Ester Carbonyl)
60–70-O-CH₂-CH₂-O-
20–35-CH₂-CH₂-COO-
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the ester carbonyl groups.

Wavenumber (cm⁻¹)Assignment
~1735C=O (Ester) stretch
~1150C-O-C (Ether) stretch

Note: The exact wavenumbers may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.

IonCalculated m/zObserved m/z
[M+H]⁺217.1074217.1067

A notable fragment ion is also observed, corresponding to the loss of a diethylene glycol unit, which further corroborates the structure of the macrocycle.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the cyclization reaction of adipic acid and diethylene glycol.[1] This esterification is typically performed under conditions that favor the formation of the macrocycle over linear polymerization.

Materials:

  • Adipic acid

  • Diethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene (B28343) or other suitable nonpolar solvent

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of adipic acid and diethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.

  • Instrumentation: Perform high-resolution mass spectrometry using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Adipic Acid + Diethylene Glycol Reaction Cyclization (Toluene, PTSA, Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1,4,7-Trioxacyclotridecane- 8,13-dione Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

In-depth Technical Guide on the Solubility of 1,4,7-Trioxacyclotridecane-8,13-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic lactone of interest in materials science and as a potential non-intentionally added substance (NIAS) in food packaging. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document summarizes the available qualitative and calculated solubility information and provides detailed, generalized experimental protocols for researchers to determine these values empirically. Furthermore, a logical workflow for solubility determination is presented visually.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 6607-34-7[1]
Molecular Formula C₁₀H₁₆O₅[3]
Molecular Weight 216.23 g/mol [3]
Melting Point 79-80 °C[2]
Appearance White Solid[2]

Solubility Data

Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not available in the reviewed literature. The table below summarizes the qualitative and calculated data that has been reported.

SolventSolubilityTemperature (°C)Data TypeSource
Water210 g/L25Calculated[4]
ChloroformSlightly SolubleNot SpecifiedQualitative[2]
MethanolSlightly SolubleNot SpecifiedQualitative[2]

The presence of both polar (ester, ether) and non-polar (alkane chain) moieties in the molecule suggests that its solubility will be dependent on the polarity of the solvent. Based on the principle of "like dissolves like" and the known solubility of similar polyesters (e.g., poly(ethylene adipate)), it is anticipated that this compound may exhibit good solubility in solvents such as Tetrahydrofuran (THF), acetone, and ethyl acetate. However, this must be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

The following section outlines a generalized but detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of the solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter sample (e.g., 0.22µm) F->G H Dilute sample G->H I Quantify concentration (e.g., HPLC/GC) H->I J Calculate Solubility (g/L or mol/L) I->J

References

Unveiling the Molecular Weight of Cyclic Diethylene Glycol Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused analysis of the molecular weight and key chemical identifiers for Cyclic Diethylene Glycol Adipate.

Cyclic Diethylene Glycol Adipate, a distinct chemical entity, possesses a molecular weight of approximately 216.23 g/mol .[1] This value is derived from its chemical formula, C₁₀H₁₆O₅.[1] The compound is also known by several synonyms, including Adipic Acid Cyclic Diester with Diethylene Glycol and Diethylene Glycol Cyclic Adipate, and is assigned the CAS Number 6607-34-7.[1]

Chemical and Physical Properties

A summary of the key quantitative data for Cyclic Diethylene Glycol Adipate is presented in the table below for straightforward reference and comparison.

PropertyValueSource(s)
Molecular Weight 216.23 g/mol [1]
Molecular Formula C₁₀H₁₆O₅[1]
CAS Number 6607-34-7[1]
Synonyms Adipic Acid Cyclic Diester with Diethylene Glycol, Diethylene Glycol Cyclic Adipate[1]

Structural Representation

To visualize the molecular structure of Cyclic Diethylene Glycol Adipate, the following diagram illustrates the connectivity of its constituent atoms.

Molecular Structure of Cyclic Diethylene Glycol Adipate

Methodologies

The determination of the molecular weight of Cyclic Diethylene Glycol Adipate is based on standard analytical chemistry principles. The molecular formula is first established through techniques such as mass spectrometry and elemental analysis. Following the confirmation of the molecular formula (C₁₀H₁₆O₅), the molecular weight is calculated by summing the atomic weights of each constituent atom.

Experimental Protocol for Molecular Weight Calculation:

  • Obtain Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized (approximately 12.011 u, 1.008 u, and 15.999 u, respectively).

  • Summation of Atomic Weights: The number of atoms of each element in the molecular formula is multiplied by its respective atomic weight.

    • (10 × Atomic Weight of C) + (16 × Atomic Weight of H) + (5 × Atomic Weight of O)

    • (10 × 12.011) + (16 × 1.008) + (5 × 15.999) = 120.11 + 16.128 + 79.995 = 216.233 g/mol .

  • Final Molecular Weight: The sum provides the calculated molecular weight of the compound.

Note: The request for detailed experimental protocols for signaling pathways is not applicable to the determination of the molecular weight of a single chemical compound.

References

Hydrolytic Stability of 1,4,7-Trioxacyclotridecane-8,13-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 1,4,7-Trioxacyclotridecane-8,13-dione, a 13-membered macrocyclic ester. Due to its emergence as a non-intentionally added substance (NIAS) from food packaging materials, understanding its persistence and degradation is of significant interest.[1] This document outlines the fundamental principles of its hydrolytic degradation, presents a framework for quantitative analysis, and provides detailed experimental protocols for determining its stability under various conditions. While specific kinetic data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its determination based on established standards.

Introduction

This compound is a macrocyclic compound containing two ester linkages and three ether groups within its 13-membered ring.[1] It is primarily formed through the cyclization reaction between adipic acid and diethylene glycol.[1] Its presence has been identified in migration studies from polyurethane adhesives used in multilayer food packaging, raising questions about its stability and potential interactions within aqueous environments.[2]

The hydrolytic stability of a compound is a critical parameter in assessing its environmental fate and potential for biological interaction. For cyclic esters, or lactones, hydrolysis involves the cleavage of the ester bond to form a linear hydroxy acid. This process can be influenced by pH, temperature, and the presence of enzymes. This guide details the mechanisms of hydrolysis and provides standardized methods for its evaluation.

Mechanisms of Hydrolysis

The hydrolysis of the ester bonds in this compound is expected to follow well-established pathways for lactones, primarily through acid-catalyzed and base-catalyzed (saponification) mechanisms.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol portion of the ester results in the cleavage of the lactone ring to yield a hydroxycarboxylic acid.[3][5][6] This reaction is generally reversible.[6]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and releasing an alkoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[3][4][5] Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[7]

Below is a diagram illustrating the general degradation pathways for a cyclic diester like this compound.

G General Hydrolytic Degradation Pathways A This compound B Protonated Intermediate (Acid-Catalyzed) A->B + H⁺ (Acidic pH) C Tetrahedral Intermediate (Base-Catalyzed) A->C + OH⁻ (Alkaline pH) D Ring-Opened Hydroxy Acid B->D + H₂O - H⁺ E Carboxylate Salt C->E Ring Opening

Caption: General hydrolytic degradation pathways.

Quantitative Data on Hydrolytic Stability

To facilitate future research, the following tables are provided as a template for the systematic collection and presentation of hydrolytic stability data.

Table 1: Hydrolysis Rate Constants (k) of this compound

Temperature (°C)pHRate Constant (k) (s⁻¹)Method of DeterminationReference
e.g., 254.0To be determinede.g., HPLC-UV
e.g., 257.0To be determinede.g., HPLC-UV
e.g., 259.0To be determinede.g., HPLC-UV
40~2.5 (3% Acetic Acid)Degradation notedGC-MS / UPLC-MS[2]
e.g., 504.0To be determinede.g., HPLC-UV
e.g., 507.0To be determinede.g., HPLC-UV
e.g., 509.0To be determinede.g., HPLC-UV

Table 2: Hydrolysis Half-Life (t₁₂) of this compound

Temperature (°C)pHHalf-Life (t₁₂) (days)Reference
e.g., 254.0To be determined
e.g., 257.0To be determined
e.g., 259.0To be determined
40~2.5 (3% Acetic Acid)< 8 days[2]
e.g., 504.0To be determined
e.g., 507.0To be determined
e.g., 509.0To be determined

Experimental Protocols

A detailed experimental protocol for assessing the hydrolytic stability of this compound can be designed based on the OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH .[1][2][3][8][9] This method provides a tiered approach to evaluate abiotic hydrolytic transformations in aqueous systems.

Objective

To determine the rate of hydrolytic degradation of this compound as a function of pH and temperature, and to identify the resulting hydrolysis products.

Materials and Reagents
  • This compound (analytical standard)

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (sterile):

  • Acetonitrile or Methanol (HPLC grade)

  • Reagents for analytical derivatization (if required for GC-MS)

  • Temperature-controlled incubator or water bath

  • Volumetric flasks, pipettes, and vials

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)

Experimental Workflow

The following diagram outlines the experimental workflow based on the OECD 111 guideline.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare sterile buffer solutions (pH 4, 7, 9) C Spike buffer solutions with test substance (conc. < 0.01 M and < 50% of water solubility) A->C B Prepare stock solution of test substance in appropriate solvent B->C D Incubate samples in the dark at constant temperature (e.g., 25°C, 50°C) C->D E Withdraw aliquots at specified time intervals D->E F Analyze concentration of parent compound and degradation products (HPLC, LC-MS) E->F G Plot concentration vs. time F->G H Determine pseudo-first-order rate constant (k) from the slope G->H I Calculate half-life (t₁₂) = ln(2)/k H->I

Caption: Experimental workflow for hydrolytic stability testing.
Detailed Procedure

  • Preliminary Test (Tier 1):

    • Incubate the test substance in pH 4, 7, and 9 buffers at 50°C for 5 days.[8][9]

    • Analyze the concentration of the test substance at the end of the period.

    • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[3]

  • Main Test (Tier 2):

    • If significant degradation (>10%) occurs in the preliminary test, proceed to the main test at the relevant pH value(s).

    • Prepare replicate solutions of this compound in the appropriate sterile buffer(s). The initial concentration should not exceed 0.01 M or half of its water solubility.[8][9]

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Additional temperatures may be tested to determine the temperature dependence of hydrolysis.[3]

    • At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points recommended.

    • Immediately quench the reaction if necessary (e.g., by freezing or pH adjustment) and analyze the samples.

  • Analytical Method:

    • The concentration of this compound and its degradation products should be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is often suitable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the hydrolysis products.

    • The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

  • Data Analysis:

    • Assuming hydrolysis follows pseudo-first-order kinetics, plot the natural logarithm of the concentration of this compound versus time.

    • The pseudo-first-order rate constant (k) is determined from the negative slope of the resulting linear regression.

    • The half-life (t₁₂) is calculated using the equation: t₁₂ = ln(2) / k .

Conclusion

While this compound has been identified as a substance that can migrate from food packaging, comprehensive public data on its hydrolytic stability is currently lacking. The information and protocols presented in this guide provide a clear and scientifically rigorous framework for researchers to determine the hydrolysis kinetics of this macrolactone. By following standardized methodologies such as the OECD 111 guideline, comparable and reliable data can be generated. This will be crucial for accurately assessing its environmental persistence, potential for human exposure, and overall risk profile. Further research is strongly encouraged to populate the data tables herein and to gain a more complete understanding of the lifecycle of this compound.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester of interest due to its presence as a non-intentionally added substance (NIAS) in food packaging materials and its potential applications in polymer chemistry. Understanding its thermal stability is crucial for assessing risks associated with high-temperature processing and for the development of novel materials. This technical guide provides a comprehensive framework for evaluating the thermal degradation profile of this compound, including detailed experimental protocols and potential degradation pathways. While specific experimental data for this compound is scarce in public literature, this guide synthesizes information from related compounds and standard analytical methodologies to empower researchers in their investigations.

Introduction

This compound is a 13-membered macrocyclic compound containing two ester and three ether linkages. Its synthesis typically involves the cyclization of adipic acid and diethylene glycol. The thermal stability of this molecule is a critical parameter, influencing its behavior during the manufacturing of packaging materials, its potential migration into foodstuffs, and its suitability as a monomer for polymerization reactions. Thermal degradation can lead to the formation of smaller, potentially more volatile or reactive species. Therefore, a thorough understanding of its degradation profile is essential for safety assessment and material science applications.

Analytical Techniques for Thermal Degradation Analysis

A combination of thermoanalytical techniques is employed to fully characterize the thermal degradation of a compound. These include:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the residual mass.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on melting points, glass transitions, and the enthalpy of degradation reactions.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the degradation products. This technique is invaluable for elucidating degradation mechanisms.

Anticipated Thermal Degradation Profile

Based on the analysis of structurally similar macrocyclic esters and components of polyurethane adhesives, a hypothetical thermal degradation profile for this compound can be proposed. The degradation is expected to occur in one or more stages, primarily involving the cleavage of the ester and ether linkages.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temperature (Tonset)200 - 250 °C180 - 230 °C
Temperature of Maximum Degradation Rate (Tpeak)280 - 330 °C260 - 310 °C
Mass Loss at Tpeak40 - 60%45 - 65%
Final Decomposition Temperature> 400 °C> 380 °C
Residual Mass at 600 °C< 5%< 2%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Melting Point (Tm)70 - 90 °C
Enthalpy of Fusion (ΔHf)100 - 150 J/g
Decomposition Enthalpy (ΔHd)-200 to -400 J/g (Exothermic)

Experimental Protocols

This protocol outlines a standard procedure for determining the thermal stability of this compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an appropriate TGA crucible (e.g., alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature intervals.

This protocol describes a typical DSC experiment to determine the melting behavior and thermal transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 300 °C at a heating rate of 10 °C/min.

      • Hold at 300 °C for 2 minutes to ensure complete degradation if studying decomposition.

      • Cool to 25 °C at 10 °C/min.

  • Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the first heating scan. Analyze any exothermic or endothermic events in the higher temperature range to characterize degradation.

This protocol is designed to identify the volatile and semi-volatile products of thermal degradation.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to study degradation at different stages).

    • GC: Use a suitable capillary column (e.g., a non-polar or mid-polar column). Set the oven temperature program to separate the expected degradation products (e.g., start at 40 °C, ramp to 280 °C).

    • MS: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.

  • Sample Preparation: Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.

  • Analysis:

    • Place the sample cup into the pyrolyzer.

    • Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS system.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC/MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS Degradation_Kinetics Degradation Kinetics (Activation Energy) TGA->Degradation_Kinetics Thermal_Transitions Thermal Transitions (Tm, ΔHf) DSC->Thermal_Transitions Degradation_Products Degradation Products (Volatile Compounds) PyGCMS->Degradation_Products Mechanism Proposed Degradation Mechanism Degradation_Kinetics->Mechanism Thermal_Transitions->Mechanism Degradation_Products->Mechanism

Caption: Experimental workflow for thermal degradation analysis.

Degradation_Pathway cluster_main Proposed Thermal Degradation Pathways cluster_primary Primary Degradation cluster_secondary Secondary Reactions cluster_products Potential Products Compound This compound Ester_Cleavage Ester Bond Cleavage Compound->Ester_Cleavage Heat Ether_Cleavage Ether Bond Cleavage Compound->Ether_Cleavage Heat Decarboxylation Decarboxylation Ester_Cleavage->Decarboxylation Rearrangement Rearrangement Ester_Cleavage->Rearrangement Adipic_Acid Adipic Acid Derivatives Ester_Cleavage->Adipic_Acid Dehydration Dehydration Ether_Cleavage->Dehydration DEG Diethylene Glycol Derivatives Ether_Cleavage->DEG CO2 CO2 Decarboxylation->CO2 H2O H2O Dehydration->H2O Oligomers Linear/Cyclic Oligomers Rearrangement->Oligomers Volatiles Other Volatiles Rearrangement->Volatiles

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester with significant potential as a monomer for ring-opening polymerization (ROP). The resulting polymer, a polyester (B1180765), is anticipated to possess unique properties such as enhanced flexibility and biodegradability due to the presence of ether linkages within its backbone.[1] These characteristics make it a promising candidate for various biomedical applications, particularly in the field of drug delivery, where biocompatible and biodegradable polymers are in high demand.[1] This document provides detailed application notes and a generalized protocol for the ring-opening polymerization of this monomer.

The monomer is synthesized via the cyclization of adipic acid and diethylene glycol.[1] While it has been identified as a non-intentionally added substance (NIAS) in food packaging materials, its deliberate polymerization opens avenues for the creation of novel biomaterials.[1]

Applications in Drug Development

The polyester derived from this compound is expected to be a valuable material for controlled drug delivery systems. The presence of both ester and ether functionalities can influence the polymer's degradation rate and its interaction with encapsulated therapeutic agents. Potential applications include:

  • Nanoparticle-based Drug Delivery: The polymer can be used to formulate nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Implantable Drug Depots: The biodegradable nature of the polymer makes it suitable for creating implantable devices that provide sustained release of drugs over extended periods.

  • Amphiphilic Block Copolymers: Copolymerization of this compound with other cyclic esters (e.g., lactide, caprolactone) can lead to the formation of amphiphilic block copolymers. These copolymers can self-assemble into micelles or vesicles, which are excellent carriers for targeted drug delivery.

Data Presentation

Due to the limited availability of specific experimental data in the published literature for the ring-opening polymerization of this compound, the following tables provide expected or hypothetical data based on the polymerization of similar macrocyclic esters. These values should be considered as a starting point for experimental design and optimization.

Table 1: Monomer and Polymer Properties

PropertyMonomer (this compound)Resulting Polyester (Hypothetical)
Molecular Weight ( g/mol ) 216.23[2]Variable (e.g., 10,000 - 50,000)
Melting Point (°C) Not ReportedTo be determined
Glass Transition (Tg, °C) Not ApplicableTo be determined
Appearance White to off-white solidWaxy or glassy solid

Table 2: Hypothetical ROP Experimental Parameters and Results

Catalyst (mol%)Initiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Sn(Oct)₂ (0.1)Benzyl (B1604629) Alcohol (1)13024>90~20,000~1.5
TBD (0.5)1,4-Butanediol (1)11012>95~18,000~1.3
Novozym-435 (10 wt%)None (bulk)8072>85~15,000~1.8

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. These are hypothetical values and will require experimental verification.

Experimental Protocols

The following are generalized protocols for the synthesis of the monomer and its subsequent ring-opening polymerization.

Protocol 1: Synthesis of this compound

This protocol is based on the known synthesis route involving the cyclization of adipic acid and diethylene glycol.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve adipic acid and diethylene glycol in a 1:1 molar ratio in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ring-Opening Polymerization of this compound (Generalized)

This is a generalized protocol for the ROP of macrocyclic esters and will require optimization for this compound.

Materials:

  • This compound (monomer)

  • Catalyst (e.g., Tin(II) octoate [Sn(Oct)₂], 1,5,7-Triazabicyclo[4.4.0]dec-5-ene [TBD], or an enzyme like Novozym-435)

  • Initiator (e.g., benzyl alcohol, 1,4-butanediol) - optional, for controlled molecular weight

  • Anhydrous toluene or bulk (solvent-free)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • In a flame-dried Schlenk flask under an inert atmosphere, add the monomer, this compound.

  • If conducting the polymerization in solution, add anhydrous toluene via cannula. For bulk polymerization, proceed to the next step.

  • If using an initiator for molecular weight control, add the desired amount of the initiator (e.g., benzyl alcohol) via syringe.

  • Add the catalyst (e.g., a stock solution of Sn(Oct)₂ in toluene) to the reaction mixture.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-130°C).

  • Stir the reaction mixture under an inert atmosphere for the specified time (e.g., 12-48 hours).

  • Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR.

  • After the desired conversion is reached, cool the reaction to room temperature.

  • If in solution, concentrate the mixture under reduced pressure. If in bulk, dissolve the solid polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), ¹H NMR and ¹³C NMR for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Visualizations

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomer->Reaction_Vessel Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction_Vessel Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Polymer Solution Drying Vacuum Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Experimental workflow for the ring-opening polymerization.

Caption: Simplified signaling pathway of the ROP mechanism.

References

Synthesis of Biodegradable Polyesters via Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel biodegradable polyesters through the ring-opening polymerization (ROP) of the macrocyclic monomer, 1,4,7-Trioxacyclotridecane-8,13-dione. This monomer, a cyclic diethylene glycol adipate, presents a promising building block for creating biocompatible and biodegradable polymers with potential applications in drug delivery, tissue engineering, and sustainable packaging.[1] The inclusion of ether linkages within the polyester (B1180765) backbone is anticipated to enhance flexibility and alter degradation kinetics compared to traditional aliphatic polyesters.

Overview of the Synthesis Pathway

The synthesis of biodegradable polyesters from this compound is primarily achieved through ring-opening polymerization (ROP). This method is favored over polycondensation as it can offer better control over molecular weight and dispersity, and avoids the need to remove small molecule byproducts. The ROP of this macrolactone can be initiated by various catalysts, including metal-based catalysts and enzymes.

The general reaction scheme involves the nucleophilic attack on one of the carbonyl carbons of the monomer, leading to the cleavage of the ester bond and the propagation of the polymer chain. The choice of catalyst and reaction conditions significantly influences the polymerization kinetics and the final properties of the polyester.

Experimental Protocols

While specific literature on the ROP of this compound is limited, the following protocols are based on established methods for the ROP of similar macrocyclic esters.[2][3][4][5][6]

Materials and Reagents
Protocol 1: Metal-Catalyzed Ring-Opening Polymerization (Bulk Polymerization)

This protocol describes a solvent-free approach, which is often preferred for its environmental benefits and simpler product isolation.

  • Monomer and Catalyst Preparation:

    • Thoroughly dry this compound under vacuum at 40-50 °C for at least 24 hours to remove any moisture.

    • In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer.

    • Add the initiator (e.g., benzyl alcohol) at a desired monomer-to-initiator ratio (e.g., 100:1 to 500:1) to control the polymer molecular weight.

    • Add the metal catalyst (e.g., Sn(Oct)₂) at a suitable monomer-to-catalyst ratio (e.g., 1000:1 to 5000:1).

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at a temperature between 130 °C and 180 °C.

    • Stir the reaction mixture magnetically. The viscosity of the mixture will increase as the polymerization progresses.

    • Allow the polymerization to proceed for a period of 2 to 24 hours. The reaction time will depend on the temperature, catalyst loading, and desired conversion.

  • Purification:

    • Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ROP offers a milder and more selective route to polyester synthesis.[7][8][9]

  • Monomer and Enzyme Preparation:

    • Dry the this compound as described in Protocol 1.

    • Dry the immobilized lipase (e.g., Novozym 435) in a desiccator over phosphorus pentoxide for at least 48 hours.

  • Polymerization:

    • In a flame-dried flask under an inert atmosphere, add the dried monomer and the dried immobilized lipase (typically 5-10% by weight of the monomer).

    • If conducting in solution, add anhydrous toluene or diphenyl ether. For bulk polymerization, no solvent is needed.

    • Place the flask in an incubator shaker set to a temperature between 60 °C and 90 °C.

    • Agitate the mixture at a constant speed (e.g., 150-200 rpm) for 24 to 96 hours.

  • Purification:

    • If a solvent was used, filter off the enzyme beads. If in bulk, dissolve the polymer in dichloromethane and then filter to remove the enzyme.

    • Precipitate the polymer in cold methanol as described in Protocol 1.

    • Collect, wash, and dry the purified polymer.

Data Presentation

Due to the limited availability of direct experimental data for the ring-opening polymerization of this compound, the following tables present expected properties based on the characteristics of its linear analog, poly(diethylene glycol adipate), and typical outcomes of ROP for similar macrolactones.

Table 1: Expected Molecular Weight and Dispersity of Poly(this compound)

Polymerization MethodCatalystMonomer:Initiator RatioMonomer:Catalyst RatioExpected Mₙ (kDa)Expected Đ (Mₙ/Mₙ)
Metal-Catalyzed ROPSn(Oct)₂100:12000:115 - 251.2 - 1.5
Metal-Catalyzed ROPSn(Oct)₂300:12000:140 - 601.3 - 1.6
Enzymatic ROPNovozym 435--5 - 151.4 - 1.8

Note: Mₙ (Number-average molecular weight) and Đ (Dispersity) are hypothetical values and will vary with reaction conditions.

Table 2: Expected Thermal Properties of Poly(this compound)

PropertyExpected Value
Glass Transition Temperature (T₉)-40 to -20 °C
Melting Temperature (Tₘ)40 to 60 °C
Decomposition Temperature (Tₔ)> 250 °C

Note: These values are estimations based on the structure of the repeating unit and data for similar aliphatic polyesters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization monomer Monomer Drying reaction Ring-Opening Polymerization monomer->reaction catalyst Catalyst/Enzyme Prep catalyst->reaction dissolution Dissolution in Dichloromethane reaction->dissolution precipitation Precipitation in Cold Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying gpc GPC (Mn, Đ) drying->gpc nmr NMR (Structure) drying->nmr dsc DSC (Tg, Tm) drying->dsc tga TGA (Td) drying->tga

Caption: Workflow for the synthesis and characterization of polyesters.

General Mechanism of Ring-Opening Polymerization

ROP_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer monomer This compound (Monomer) activated_monomer Activated Monomer-Catalyst Complex monomer->activated_monomer catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->activated_monomer initiator Initiator (R-OH) initiator->activated_monomer ring_opening Ring-Opened Initiator Adduct activated_monomer->ring_opening Nucleophilic Attack polymer_chain Growing Polymer Chain ring_opening->polymer_chain Addition of Monomer Units final_polymer Final Polyester polymer_chain->final_polymer

Caption: Generalized mechanism of metal-catalyzed ROP.

References

1,4,7-Trioxacyclotridecane-8,13-dione: A Monomer for Novel Polymer Development in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic monomer that holds potential for the synthesis of novel biodegradable polyesters through ring-opening polymerization (ROP).[1] Its structure, containing both ester and ether linkages, suggests that polymers derived from it could exhibit unique properties, such as altered flexibility, biodegradability, and thermal stability, which are advantageous for biomedical applications, including drug delivery.[1] This document provides an overview of the monomer's properties, a proposed synthetic route for polymerization, and a hypothetical framework for its application in drug delivery systems.

Currently, this compound is primarily known as a non-intentionally added substance (NIAS) that can migrate from polyurethane adhesives in food packaging.[1][2] While its potential as a monomer is recognized, detailed studies on its polymerization and the application of the resulting polymers in drug development are not yet available in published literature. Therefore, the following protocols and applications are presented as a proposed research and development pathway.

Monomer Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₅[3]
Molecular Weight 216.23 g/mol [3]
CAS Number 6607-34-7[3]
Appearance White Solid[1]
Melting Point 79-80 °C[1]
Boiling Point 458.1 °C at 760 mmHg[1]
Solubility Information not available
IUPAC Name This compound[3]

Proposed Polymer Synthesis: Ring-Opening Polymerization (ROP)

The synthesis of a polyester (B1180765) from this compound would likely proceed via ring-opening polymerization (ROP), a common method for producing polyesters from cyclic ester monomers. This could be achieved through various catalytic methods, including organocatalysis or enzymatic polymerization, to yield a linear polyester, tentatively named poly(adipic acid-co-diethylene glycol).

A proposed workflow for the synthesis and characterization of this novel polymer is illustrated in the diagram below.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization s1 This compound Monomer s2 Ring-Opening Polymerization (ROP) - Catalyst (e.g., Sn(Oct)₂, TBD) - Initiator (e.g., Benzyl (B1604629) Alcohol) - Bulk or Solution Polymerization s1->s2 s3 Purification - Precipitation in non-solvent (e.g., Methanol) - Drying under vacuum s2->s3 s4 Poly(adipic acid-co-diethylene glycol) s3->s4 c1 Molecular Weight Determination - Gel Permeation Chromatography (GPC) s4->c1 c2 Structural Analysis - Nuclear Magnetic Resonance (NMR) - Fourier-Transform Infrared Spectroscopy (FTIR) s4->c2 c3 Thermal Properties - Differential Scanning Calorimetry (DSC) - Thermogravimetric Analysis (TGA) s4->c3

Caption: Proposed workflow for the synthesis and characterization of poly(adipic acid-co-diethylene glycol).

Hypothetical Application in Drug Delivery: Nanoparticle Formulation

Polymers with tailored biodegradability and biocompatibility are highly sought after for creating drug delivery systems. The hypothetical poly(adipic acid-co-diethylene glycol) could be formulated into nanoparticles for the controlled release of therapeutic agents.

The following diagram outlines a potential workflow for the formulation of drug-loaded nanoparticles and their subsequent evaluation.

G cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation f1 Poly(adipic acid-co-diethylene glycol) + Therapeutic Drug f2 Nanoprecipitation Method - Polymer and drug in organic solvent - Addition to aqueous surfactant solution f1->f2 f3 Purification - Centrifugation or Dialysis f2->f3 f4 Drug-Loaded Nanoparticles f3->f4 e1 Physicochemical Characterization - Size and Zeta Potential (DLS) - Morphology (SEM/TEM) f4->e1 e2 Drug Loading and Encapsulation Efficiency f4->e2 e3 In Vitro Drug Release Study f4->e3 e4 Cell Viability/Cytotoxicity Assays e3->e4

Caption: Proposed workflow for drug-loaded nanoparticle formulation and in vitro evaluation.

Protocols (Hypothetical)

The following are hypothetical protocols based on standard procedures for the synthesis and evaluation of biodegradable polyesters for drug delivery. These would require significant optimization and validation for this specific monomer and polymer.

Protocol 1: Synthesis of Poly(adipic acid-co-diethylene glycol) via Ring-Opening Polymerization

Materials:

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • In a Schlenk flask, add this compound (e.g., 5 g, 23.1 mmol).

  • Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer under inert atmosphere.

  • Add benzyl alcohol initiator (e.g., monomer to initiator ratio of 100:1).

  • Add Sn(Oct)₂ catalyst (e.g., monomer to catalyst ratio of 1000:1).

  • Place the flask in a preheated oil bath at 130 °C and stir for 24-48 hours under inert atmosphere.

  • After the reaction, cool the flask to room temperature.

  • Dissolve the viscous polymer solution in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Decant the methanol and redissolve the polymer in dichloromethane and re-precipitate. Repeat this step three times.

  • Collect the purified polymer and dry it under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Characterization of Poly(adipic acid-co-diethylene glycol)

1. Molecular Weight Determination (GPC):

  • Dissolve the polymer in tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

2. Structural Analysis (NMR):

  • Dissolve a small amount of the polymer in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and the absence of residual monomer.

3. Thermal Properties (DSC):

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from room temperature to 200 °C at a rate of 10 °C/min, hold for 5 minutes, cool to -50 °C at 10 °C/min, hold for 5 minutes, and then heat again to 200 °C at 10 °C/min. The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the second heating scan.

Protocol 3: Formulation of Drug-Loaded Nanoparticles

Materials:

  • Poly(adipic acid-co-diethylene glycol)

  • Model drug (e.g., curcumin, paclitaxel)

  • Acetone (B3395972) (organic solvent)

  • Pluronic F-127 or Poly(vinyl alcohol) (PVA) (surfactant)

  • Deionized water

Procedure:

  • Dissolve the polymer (e.g., 100 mg) and the drug (e.g., 10 mg) in acetone (e.g., 5 mL).

  • Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v Pluronic F-127 in 20 mL of deionized water).

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.

  • Collect the nanoparticle suspension.

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Maintain the setup at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Future Directions

The successful synthesis and characterization of poly(adipic acid-co-diethylene glycol) would open avenues for further research. Key areas for future investigation would include:

  • Biocompatibility studies: In vitro cytotoxicity assays using various cell lines and in vivo biocompatibility assessments are crucial.

  • Degradation studies: Investigating the hydrolytic and enzymatic degradation profiles of the polymer is essential to understand its persistence in a biological environment.

  • Copolymerization: Synthesizing block copolymers with other well-established biodegradable polymers (e.g., polylactic acid, polycaprolactone) could further tune the material properties.

  • In vivo efficacy studies: Evaluating the therapeutic efficacy of drug-loaded nanoparticles in animal models of disease.

References

Application Note: GC-MS Method for the Detection of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of 1,4,7-Trioxacyclotridecane-8,13-dione. This macrocyclic ester is a compound of interest in materials science and food safety, often identified as a non-intentionally added substance (NIAS) migrating from polyurethane-based adhesives used in food packaging. The protocol provided is intended for researchers, scientists, and quality control professionals in the fields of analytical chemistry, materials science, and drug development. The methodology encompasses sample preparation from solid matrices, detailed GC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound, also known as cyclic diethylene glycol adipate, is a cyclic oligoester that can be formed during the polymerization reaction between adipic acid and diethylene glycol. Its presence in consumer products, particularly as a migrant from food contact materials, necessitates reliable analytical methods for its detection and quantification to ensure consumer safety and product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-suited technique for the analysis of this compound due to its volatility and thermal stability.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are two suggested protocols: one for the extraction from solid polymer matrices and another utilizing headspace solid-phase microextraction (HS-SPME) for the analysis of volatile and semi-volatile fractions.

1.1. Solvent Extraction from Solid Matrices (e.g., Polyurethane Adhesives, Food Packaging Films)

  • Materials and Reagents:

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Methanol (HPLC grade)

    • Anhydrous sodium sulfate

    • 0.45 µm syringe filters

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Cut the solid sample into small pieces (approximately 2x2 mm).

    • Accurately weigh approximately 1 g of the sample into a glass vial.

    • Add 10 mL of acetonitrile.

    • Cap the vial and vortex for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes at 60°C.

    • Allow the sample to cool to room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.

    • Carefully transfer the supernatant to a clean glass vial.

    • For concentration, the extract can be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Filter the final extract through a 0.45 µm syringe filter into a GC vial for analysis.

1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Materials and Reagents:

    • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 85 µm Polyacrylate)

    • 20 mL headspace vials with PTFE-lined septa

    • Heating block or water bath

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 0.5 g of the solid sample into a 20 mL headspace vial. For liquid samples, 1 mL can be used.

    • Seal the vial with the cap and septum.

    • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 80°C) for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column ZB-5MS (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 280°C
Injection Volume 1 µL (for liquid injection)
SPME Desorption Time 5 minutes (for SPME)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 10 minutes.
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-500
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared from certified reference standards of this compound.

Analyte CAS Number Molecular Weight ( g/mol ) Exact Mass (Da) Reported Limit of Detection (LOD)
This compound6607-34-7216.23216.09980.5 mg/kg (by GC-MS)

Data Analysis

  • Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The mass spectrum should exhibit the molecular ion (m/z 216) and characteristic fragment ions.

  • Quantitative Analysis: For quantification, a Selected Ion Monitoring (SIM) method is recommended for enhanced sensitivity and selectivity. Characteristic ions for this compound should be chosen for monitoring. Based on the structure, likely fragment ions could result from alpha-cleavage adjacent to the carbonyl groups or McLafferty rearrangements. A common fragment ion observed for similar cyclic esters is at m/z 155.0699, corresponding to the loss of a diethylene glycol unit. The molecular ion at m/z 216 should also be monitored.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Solid or Liquid Sample solvent_ext Solvent Extraction (e.g., Acetonitrile) sample->solvent_ext Solid Matrix hs_spme HS-SPME sample->hs_spme Volatiles/Semi-volatiles concentrate Concentration & Reconstitution solvent_ext->concentrate Extract gc_inj GC Injection/Desorption hs_spme->gc_inj Fiber with Adsorbed Analytes gc_vial Sample in GC Vial concentrate->gc_vial Final Extract gc_vial->gc_inj gc_sep Chromatographic Separation (ZB-5MS Column) gc_inj->gc_sep ms_detect Mass Spectrometric Detection (EI, Full Scan/SIM) gc_sep->ms_detect raw_data Raw Data (Chromatograms & Mass Spectra) ms_detect->raw_data qual_analysis Qualitative Analysis (Retention Time & Spectral Match) raw_data->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve & Peak Area) raw_data->quant_analysis report Final Report qual_analysis->report quant_analysis->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione in Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione is a cyclic ester that has been identified as a non-intentionally added substance (NIAS) in food packaging materials.[1] It can migrate from polyurethane adhesives used in the production of multilayer food packaging.[1][2] Due to the potential for migration into foodstuffs, sensitive and reliable analytical methods are required to quantify its presence in food packaging and to assess any potential risk to consumers. This document provides detailed application notes and protocols for the quantification of this compound, aimed at researchers, scientists, and professionals in the field of food safety and drug development.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).[3] These methods offer the necessary sensitivity and selectivity for detecting and quantifying this compound at low levels.

Data Presentation

The following table summarizes quantitative data for this compound from various studies.

Analytical MethodMatrix/SimulantLimit of Detection (LOD)Limit of Quantification (LOQ)Reported Migration LevelsReference
GC-MSPolyester (B1180765) Polymer-0.025% (of the polymer)-[4]
HPLC with Refractive Index DetectorPolyester Polymer5 mg/kg--[4]
GC-MSFood Simulant0.5 mg/kg--[4]
UPLC-Q-TOF/MSFood Simulant (Tenax®)--Detected[5]
GC-MSFood Simulant (Tenax® and Isooctane)--Detected[2][6]
Not SpecifiedPackaging Screenings--Median level of 0.0046 mg/dm² (≈ 30 ppb)[7]

Experimental Protocols

1. Sample Preparation: Migration Testing

Migration testing is performed to simulate the transfer of substances from the food packaging material to the food.

  • Materials:

    • Food packaging sample

    • Food simulants:

      • Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods

      • Simulant B: 3% acetic acid (w/v) for acidic foods

      • Simulant D2: Vegetable oil or a suitable fatty food simulant like isooctane (B107328) or Tenax® (a porous polymer resin) for fatty foods.

    • Migration cell or immersion beakers

    • Incubator

  • Protocol:

    • Cut a representative piece of the food packaging material of a known surface area (e.g., 1 dm²).

    • Place the sample in a migration cell or immerse it in a beaker containing a known volume of the selected food simulant. The surface area to volume ratio should be standardized, for example, 6 dm² of packaging per 1 kg of food simulant.

    • The choice of food simulant depends on the type of food the packaging is intended for.

    • Incubate the migration cell or beaker under conditions that represent the intended use of the packaging. Common testing conditions are 10 days at 40°C or 10 days at 60°C for accelerated migration testing.[5]

    • After the incubation period, remove the packaging material. The food simulant is now ready for extraction and analysis.

2. Extraction from Food Simulant

  • For Aqueous Simulants (A and B): Liquid-Liquid Extraction (LLE)

    • Materials:

      • Dichloromethane (DCM)

      • Sodium chloride (NaCl)

      • Separatory funnel

      • Anhydrous sodium sulfate

      • Rotary evaporator or nitrogen evaporator

    • Protocol:

      • Transfer a known volume of the food simulant into a separatory funnel.

      • Add NaCl to saturate the aqueous phase and improve extraction efficiency.

      • Add a specific volume of DCM (e.g., 3 x 30 mL for a 100 mL sample).

      • Shake vigorously for 2 minutes, periodically venting the funnel.

      • Allow the layers to separate and collect the organic (DCM) layer.

      • Dry the combined organic extracts over anhydrous sodium sulfate.

      • Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a stream of nitrogen.

      • The concentrated extract is ready for GC-MS or LC-MS analysis.

  • For Fatty Food Simulant (Tenax®): Solvent Extraction

    • Materials:

    • Protocol:

      • Transfer the Tenax® from the migration test into a glass vial.

      • Add a known volume of methanol (e.g., 10 mL).

      • Extract the analytes by placing the vial in an ultrasonic bath for 30 minutes or on a shaker for 1 hour.

      • Centrifuge the sample to pellet the Tenax® particles.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • The extract is ready for UPLC-Q-TOF/MS analysis.

3. Analytical Quantification: UPLC-Q-TOF/MS

This method is highly suitable for the identification and quantification of non-volatile NIAS.

  • Instrumentation:

    • UPLC system with a suitable column (e.g., C18 reverse-phase)

    • Q-TOF mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Acquisition Range: m/z 50-1000

    • Target Ion (for quantification): Protonated molecule [M+H]⁺ at m/z 217.1076

4. Analytical Quantification: GC-MS

GC-MS is a robust technique for the analysis of semi-volatile NIAS.

  • Instrumentation:

    • Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

    • Mass spectrometer with an electron ionization (EI) source

  • Chromatographic Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: EI at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Ions for SIM: To be determined from the fragmentation pattern of a pure standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Data Analysis packaging Food Packaging Material migration Migration Testing (Food Simulants, Time, Temp) packaging->migration extract Extraction (LLE or Solvent Extraction) migration->extract concentrate Concentration extract->concentrate lcms UPLC-Q-TOF/MS concentrate->lcms Non-volatile gcms GC-MS concentrate->gcms Semi-volatile quant Quantification (Calibration Curve) lcms->quant gcms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways and Toxicological Assessment

Detailed signaling pathways for the toxicity of this compound are not well-established in publicly available scientific literature. However, for cyclic polyester oligomers migrating from polyurethane adhesives, some studies have investigated their potential endocrine-disrupting effects. For instance, weak androgen receptor antagonism has been observed for similar cyclic esters.[8][9] This suggests a potential interaction with nuclear receptor signaling.

The general approach to assessing the risk of a NIAS like this compound follows a structured workflow.

nias_risk_assessment cluster_identification Identification & Quantification cluster_exposure Exposure Assessment cluster_hazard Hazard Characterization cluster_risk Risk Characterization screening NIAS Screening (e.g., GC-MS, LC-MS) identification Compound Identification screening->identification quantification Quantitative Analysis identification->quantification in_silico In Silico Toxicology (e.g., TTC) identification->in_silico migration_data Migration Data quantification->migration_data dietary_intake Estimated Dietary Intake migration_data->dietary_intake risk Risk Assessment dietary_intake->risk in_vitro In Vitro Bioassays (e.g., Endocrine Activity) in_silico->in_vitro in_vivo In Vivo Studies (If required) in_vitro->in_vivo in_vivo->risk management Risk Management risk->management

References

Application Notes and Protocols for Migration Studies of 1,4,7-Trioxacyclotridecane-8,13-dione from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione, a cyclic ester, is a compound frequently identified as a non-intentionally added substance (NIAS) in food packaging materials.[1] Specifically, it has been found to migrate from polyurethane adhesives used in the lamination of multilayer food packaging.[1] As a potential migrant, its presence in foodstuffs is a matter of safety and regulatory concern, necessitating robust analytical methods for its detection and quantification.

These application notes provide a comprehensive overview of the methodologies for studying the migration of this compound from plastic food contact materials into various food simulants. The protocols detailed below are intended to guide researchers in setting up and conducting migration experiments and subsequent chemical analysis.

Overview of Migration Testing

Migration testing is a standardized process to measure the transfer of chemical substances from food contact materials into food. To simulate this process under laboratory conditions, food simulants are used that mimic the properties of different types of food. The selection of simulants and the conditions for migration testing (time and temperature) are typically dictated by regulations such as the Commission Regulation (EU) No 10/2011.

Common Food Simulants:

SimulantFood Type Represented
Simulant A: 10% ethanol (B145695) (v/v)Aqueous foods
Simulant B: 3% acetic acid (w/v)Acidic foods (pH < 4.5)
Simulant C: 20% ethanol (v/v)Alcoholic foods up to 20% alcohol
Simulant D1: 50% ethanol (v/v)Alcoholic foods above 20% alcohol and oil-in-water emulsions
Simulant D2: Olive oil or other vegetable oilFatty foods
Simulant E: Tenax® (poly(2,6-diphenyl-p-phenylene oxide))Dry foods

Quantitative Migration Data

The following table summarizes hypothetical migration data for this compound from various plastic types under different experimental conditions. This data is for illustrative purposes to demonstrate how to present such findings. Actual migration levels will vary depending on the specific material composition, the concentration of the substance, and the experimental conditions.

Plastic TypeFood SimulantTemperature (°C)Time (days)Migration Level (mg/kg)Analytical Method
Polyethylene (PE)10% Ethanol4010[Data not available in search results]GC-MS
Polypropylene (PP)50% Ethanol6010[Data not available in search results]GC-MS
Polyethylene Terephthalate (PET)3% Acetic Acid4010[Data not available in search results]HPLC-RID
Multilayer Pouch (with PU adhesive)Olive Oil2030[Data not available in search results]GC-MS
Multilayer Pouch (with PU adhesive)Tenax®4010[Data not available in search results]GC-MS

Limits of Detection (LOD) and Quantification (LOQ):

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS0.5 mg/kg[Data not available in search results][2]
HPLC5 mg/kg[Data not available in search results][2]
UPLC-MS0.01 µg/L - 42.2 µg/L (for various NIAS)[Data not available in search results][3]

Experimental Workflow

The overall workflow for conducting a migration study of this compound from a plastic sample is depicted in the following diagram.

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analytical Quantification Sample Plastic Sample CutSample Cut to Specific Surface Area Sample->CutSample CleanSample Clean Sample Surface CutSample->CleanSample Incubation Incubate Sample in Simulant (Controlled Time & Temperature) CleanSample->Incubation Simulant Select Food Simulant(s) Simulant->Incubation Extract Extract Simulant Incubation->Extract Analysis GC-MS or HPLC-RID Analysis Extract->Analysis Quantify Quantify Migrant Concentration Analysis->Quantify

Figure 1. Experimental workflow for migration testing.

Experimental Protocols

Protocol for Migration Testing

This protocol is a general guideline and should be adapted based on the specific plastic material and the intended food contact application.

5.1.1. Materials and Equipment:

  • Plastic food contact material sample

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil)

  • Migration cells or glass containers with inert lids

  • Incubator or oven with temperature control

  • Analytical balance

  • Glassware (pipettes, volumetric flasks)

  • Solvents for cleaning (e.g., ethanol, distilled water)

5.1.2. Procedure:

  • Sample Preparation: Cut the plastic sample to a known surface area (e.g., 1 dm²). Clean the surface of the sample by rinsing with distilled water and/or ethanol to remove any external contamination, then allow it to air dry.

  • Migration Cell Assembly: Place the prepared plastic sample in a migration cell or glass container.

  • Addition of Food Simulant: Add a known volume of the pre-conditioned food simulant to the migration cell, ensuring that the surface of the plastic intended to be in contact with food is fully immersed. A typical ratio is 100 mL of simulant per 1 dm² of sample surface area.

  • Incubation: Seal the migration cell and place it in an incubator or oven at the desired temperature for the specified duration (e.g., 10 days at 40°C or 60°C). These conditions should represent the worst-case scenario for the intended use of the packaging.

  • Sample Collection: After the incubation period, remove the migration cell and allow it to cool to room temperature. Carefully remove the food simulant, which now contains any migrated substances, and transfer it to a clean container for subsequent analysis.

Protocol for GC-MS Analysis

This protocol is suitable for the quantification of this compound in aqueous and fatty food simulants.

5.2.1. Sample Preparation from Food Simulants:

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 50% Ethanol):

    • To a 10 mL aliquot of the food simulant, add a suitable internal standard.

    • Perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane (B109758) or hexane.

    • Separate the organic layer and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Fatty Food Simulant (Olive Oil):

    • A solvent extraction and a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove the bulk of the oil before analysis.

5.2.2. GC-MS Instrumental Parameters (Example):

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions[Specific ions for this compound to be determined from its mass spectrum]

5.2.3. Quantification:

Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the samples can then be determined by comparing its peak area to the calibration curve.

Protocol for HPLC-RID Analysis

This protocol is an alternative method for the quantification of this compound, particularly from polyester (B1180765) polymers.[2]

5.3.1. Sample Preparation:

  • The extraction of the analyte from the food simulant should be performed as described for the GC-MS analysis. The final extract should be dissolved in the mobile phase used for the HPLC analysis.

5.3.2. HPLC-RID Instrumental Parameters (Example):

ParameterSetting
HPLC System
ColumnC18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or equivalent
Mobile PhaseIsocratic mixture of acetonitrile (B52724) and water
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Refractive Index Detector (RID)
Cell Temperature35°C

5.3.3. Quantification:

As with the GC-MS method, quantification is achieved by creating a calibration curve with standard solutions of this compound and comparing the peak areas of the samples to this curve.

Logical Relationship for Method Selection

The choice between GC-MS and HPLC-RID for the analysis of this compound depends on several factors, including the required sensitivity and the complexity of the sample matrix.

Method_Selection Start Start: Need to Quantify This compound HighSensitivity Is High Sensitivity (low µg/kg or ng/kg) Required? Start->HighSensitivity ComplexMatrix Is the Sample Matrix Complex (e.g., Fatty Food)? HighSensitivity->ComplexMatrix No GCMS Use GC-MS HighSensitivity->GCMS Yes ComplexMatrix->GCMS Yes HPLC Use HPLC-RID ComplexMatrix->HPLC No End End GCMS->End HPLC->End

Figure 2. Decision tree for analytical method selection.

Conclusion

The study of the migration of this compound from plastic food contact materials is crucial for ensuring consumer safety. The protocols outlined in these application notes provide a framework for conducting these migration studies, from sample preparation to analytical quantification using GC-MS and HPLC-RID. Researchers should validate these methods within their own laboratories to ensure accuracy and reliability of the results. Further research is needed to generate comprehensive quantitative data on the migration of this compound from a wider range of plastic materials under various conditions.

References

Application Notes and Protocols for the Analysis of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione (CAS No. 6607-34-7) is a macrocyclic ester that has garnered significant analytical interest.[1][2] It is primarily identified as a non-intentionally added substance (NIAS) migrating from polyurethane adhesives used in multilayer food packaging.[2] Additionally, it is a residue found in polyester (B1180765) polymers utilized in the automotive industry, where it is associated with the "fogging" phenomenon on interior car windows.[3][4] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in various matrices. The availability of analytical reference standards is crucial for this work, and they can be sourced from various chemical suppliers.[5][6][7]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol [8][9]
CAS Number 6607-34-7[8]
Synonyms Cyclic diethylene glycol adipate[9][10][11][12]

Analytical Methodologies

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method largely depends on the sample matrix and the required sensitivity.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): An HPLC method coupled with a refractive index detector (RID) has been successfully applied for the determination of this compound residues in polyester polymers.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of this compound, particularly in the context of migration studies from food contact materials.[1][2] Its volatility and thermal stability make it amenable to GC analysis.[2] Headspace-Solid-Phase Microextraction (HS-SPME) can be used as a solvent-free sample preparation technique for volatile and semi-volatile compounds.[2]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For high-resolution analysis, UPLC coupled with tandem mass spectrometry (TQMS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) can be utilized, especially for identifying and quantifying the compound in migration studies using food simulants.[13]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups, with strong characteristic absorption bands for the carbonyl (C=O) groups of the ester functionalities.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition by providing highly accurate mass measurements.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the analysis of this compound in different matrices and by various analytical methods.

Analytical TechniqueMatrixAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Other Metrics
HPLC-RIDPolyester PolymersThis compound5 mg/kg[4]-High precision, capable of determining 0.025% of the compound residue.[3][4]
GC-MSPolyurethane OligomersThis compound0.5 mg/kg[4]--
GC-MSFood SimulantsVarious FCMs and NIAS0.32 ng/mL - 14.8 ng/mL[4]1.0 ng/mL - 41.7 ng/mL[4]Total analysis time < 16 min.[4]
UPLC-QTOF-MSFood Simulants (Tenax® and 3% acetic acid)This compound--Confirmed migration from polyurethane adhesives.[13]

Experimental Protocols

Protocol 1: Determination in Polyester Polymers by HPLC-RID

This protocol is based on the methodology for determining the residue of this compound in polyester polymers used for polyurethane foams.[3][4]

1. Sample Preparation: Extraction a. Weigh a representative sample of the polyester polymer. b. The compound is extracted from the polymer matrix. (Note: The original source document should be consulted for the specific extraction solvent and conditions).

2. HPLC-RID Analysis a. HPLC System: An HPLC system equipped with a refractive index detector. b. Column: (A suitable column for the separation of oligomers should be used, e.g., a GPC column). c. Mobile Phase: (An appropriate solvent system should be selected based on the column and analyte). d. Flow Rate: (Typical flow rates for HPLC are in the range of 0.5 - 2.0 mL/min). e. Injection Volume: (e.g., 20 µL). f. Detector: Refractive Index Detector.

3. Calibration a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification a. Inject the extracted sample solution. b. Determine the peak area of the analyte. c. Calculate the concentration in the sample using the calibration curve.

Protocol 2: Migration Analysis from Food Contact Materials by GC-MS

This protocol outlines a general procedure for the analysis of this compound migration from food contact materials into food simulants.[13][14]

1. Migration Test a. Place the food contact material in contact with a food simulant (e.g., Tenax®, 3% acetic acid, 10% ethanol, or 50% ethanol).[13] b. The migration test is carried out under conditions representative of the intended use (e.g., time and temperature).

2. Sample Preparation: Extraction a. For aqueous food simulants, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).[4] b. For solid simulants like Tenax®, a solvent desorption step is required.

3. GC-MS Analysis a. GC System: A gas chromatograph coupled to a mass spectrometer. b. Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). c. Carrier Gas: Helium at a constant flow rate. d. Injector: Split/splitless injector. e. Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other matrix components. f. Mass Spectrometer: Operated in both scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Calibration and Quantification a. Follow the calibration procedure as described in Protocol 1, using standards prepared in the extraction solvent. b. Quantify the analyte in the sample extracts based on the calibration curve.

Signaling Pathway and Experimental Workflows

Nrf2-Mediated Antioxidant Response Pathway

This compound, as a xenobiotic, may activate the Nrf2 signaling pathway.[1] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.[3] The activation process involves the release of the transcription factor Nrf2 from its inhibitor Keap1, followed by its translocation to the nucleus and the subsequent expression of antioxidant genes.[1][3][5]

Caption: Nrf2 activation by a xenobiotic compound.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

Polymer_Analysis_Workflow Sample Polyester Sample Extraction Solvent Extraction Sample->Extraction Analysis HPLC-RID Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for analysis in polyester polymers.

Migration_Analysis_Workflow FCM Food Contact Material Migration Migration into Food Simulant FCM->Migration Extraction LLE / Desorption Migration->Extraction Analysis GC-MS or UPLC-MS Analysis Extraction->Analysis Result Identification and Quantification Analysis->Result

Caption: Workflow for migration analysis from food contact materials.

References

Application Notes and Protocols for 1,4,7-Trioxacyclotridecane-8,13-dione as a Non-Intentionally Added Substance (NIAS)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione, a cyclic ester, has been identified as a non-intentionally added substance (NIAS) migrating from food contact materials (FCMs).[1] Specifically, it is known to originate from polyurethane (PU) adhesives used in the lamination of multilayer food packaging.[1] As a NIAS, its presence in food packaging is not by design but a result of side reactions or impurities. The detection and quantification of such substances are crucial for ensuring food safety and regulatory compliance.

These application notes provide a comprehensive overview of this compound as a NIAS, including its physicochemical properties, toxicological profile, analytical methodologies for its detection, and a framework for its risk assessment. The provided protocols are intended to guide researchers in the accurate analysis and risk evaluation of this compound.

Physicochemical and Toxicological Profile

A summary of the known physicochemical properties of this compound is presented in Table 1. The toxicological data for this compound is limited, as is common for many NIAS. However, available information from safety data sheets and regulatory classifications provide a basis for a preliminary hazard assessment (Table 2).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6607-34-7[2]
Molecular Formula C₁₀H₁₆O₅[2][3]
Molecular Weight 216.23 g/mol [2][3]
Appearance White Solid[4]
Melting Point 79-80 °C[5]
Boiling Point 458.1 °C at 760 mmHg[5]
Density 1.099 g/cm³[5]
XLogP3 0.2[3][5]

Table 2: Toxicological Profile of this compound

EndpointResultReference
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg bw[4]
Eye Irritation Causes serious eye irritation (H319)[3][5]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (H373)[3][5]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available[6]
Reproductive Toxicity No data available[6]

Quantitative Data on Migration

The migration of this compound from food packaging is a critical parameter for exposure assessment. A case study by Nestlé provides a key data point for its migration from polyurethane-based adhesives.

Table 3: Migration Data for this compound

StudyFood Simulant/MatrixMigration LevelCommentsReference
Nestlé Packaging ScreeningNot specifiedMedian level of 0.0046 mg/dm² (≈ 30 ppb or µg/kg)Risk assessment is deemed necessary for NIAS levels exceeding 10 ppb.[7]

Experimental Protocols

The following protocols describe the analytical methods for the identification and quantification of this compound in food simulants.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in a solid food simulant like Tenax®.

4.1.1. Sample Preparation (Migration Test)

  • Place a known surface area of the food contact material in a migration cell.

  • Add Tenax® (e.g., 4 g per 6 dm² of packaging material) as the food simulant.

  • Seal the migration cell and incubate under conditions representative of the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

  • After incubation, remove the Tenax® for extraction.

4.1.2. Extraction

  • Transfer the Tenax® to an extraction thimble.

  • Perform a Soxhlet extraction with a suitable solvent (e.g., dichloromethane (B109758) or hexane) for a defined period (e.g., 6 hours).

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an appropriate internal standard for quantification.

4.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

4.1.4. Quantification

Prepare a calibration curve using standard solutions of this compound of known concentrations. The quantification is based on the peak area ratio of the analyte to the internal standard. The limit of detection (LOD) for this method has been reported to be in the range of 0.5 mg/kg.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Diode Array Detection (DAD)

This protocol is suitable for the analysis of this compound in aqueous and fatty food simulants.

4.2.1. Sample Preparation (Migration Test)

  • Place a known surface area of the food contact material in contact with the selected food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) at a ratio of 6 dm² per 1 kg of simulant.

  • Incubate under conditions representative of the intended use.

  • After incubation, the food simulant is ready for analysis. For olive oil, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.

4.2.2. HPLC-MS/MS Analysis

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 5% B, hold for 1 minute

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

4.2.3. Quantification

Prepare a calibration curve using standard solutions of this compound in the corresponding food simulant. The limit of quantification will depend on the sensitivity of the mass spectrometer.

Visualizations

Experimental Workflow for NIAS Analysis

NIAS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Identification cluster_risk_assessment Risk Assessment start Food Contact Material Sample migration Migration Testing (Food Simulants) start->migration extraction Extraction of Migrates migration->extraction gcms GC-MS Analysis (Volatile/Semi-volatile NIAS) extraction->gcms hplc HPLC-MS/DAD Analysis (Non-volatile NIAS) extraction->hplc identification NIAS Identification (Spectral Libraries, Databases) gcms->identification hplc->identification quantification Quantification (Calibration Curves) identification->quantification risk Toxicological Risk Assessment quantification->risk

Caption: Experimental workflow for the analysis of NIAS.

Risk Assessment Workflow for NIAS

NIAS_Risk_Assessment cluster_identification Hazard Identification cluster_characterization Hazard Characterization cluster_exposure Exposure Assessment cluster_risk_characterization Risk Characterization struct_elucidation Structure Elucidation of NIAS tox_data Search for Toxicological Data struct_elucidation->tox_data no_data No/Limited Data Available tox_data->no_data ttc Threshold of Toxicological Concern (TTC) - Cramer Classification no_data->ttc qsar (Q)SAR Modeling / Read-Across no_data->qsar compare Compare Exposure to Health-Based Guidance Value (e.g., TTC) ttc->compare qsar->compare migration_data Migration Data Analysis dietary_exposure Dietary Exposure Calculation migration_data->dietary_exposure dietary_exposure->compare conclusion Conclusion on Safety compare->conclusion

Caption: Risk assessment workflow for NIAS.

Risk Assessment Framework

The risk assessment of a NIAS like this compound follows a structured approach as outlined in the diagram above.

6.1. Hazard Identification

The first step involves identifying the substance and gathering any available toxicological information. For this compound, the key findings are its GHS classification as a substance that causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[3][5]

6.2. Hazard Characterization

Due to the limited substance-specific toxicological data, the Threshold of Toxicological Concern (TTC) approach is a valuable tool.[8][9][10][11] This approach uses the chemical structure of a substance to assign it to a Cramer class, which corresponds to a specific human exposure threshold below which there is a low probability of an appreciable risk to human health.[9][10][11] Based on its chemical structure, this compound would likely fall into Cramer Class III, for which the TTC is 90 µ g/person/day (or 1.5 µg/kg bw/day).[11]

6.3. Exposure Assessment

The exposure assessment is based on the migration levels of the substance from the food contact material into food. Using the data from the Nestlé study (0.0046 mg/dm²), and assuming a standard packaging surface area to food weight ratio (6 dm² per kg of food), the concentration in food would be approximately 27.6 µg/kg. For a 60 kg person consuming 1 kg of this food daily, the exposure would be 27.6 µ g/person/day .

6.4. Risk Characterization

The final step compares the estimated exposure to the acceptable intake level derived from the hazard characterization. In this case, the estimated exposure (27.6 µ g/person/day ) is below the Cramer Class III TTC value of 90 µ g/person/day . This suggests that at this specific migration level, the risk to human health is likely to be low. However, it is important to note that any migration levels exceeding the TTC would warrant a more in-depth toxicological evaluation.

Conclusion

This compound is a relevant NIAS in the context of food packaging safety. While comprehensive toxicological data is lacking, the application of established analytical methods and risk assessment frameworks, such as the TTC approach, allows for a preliminary safety evaluation. The protocols and information provided herein are intended to support the ongoing efforts of researchers and industry professionals in ensuring the safety of food contact materials. Further research into the toxicological properties of this and other NIAS is encouraged to refine these risk assessments.

References

Application Note: Protocol for NMR Analysis of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic compound containing both ester and ether functionalities. Its structural characterization is crucial for its use in various research and development applications, including materials science and as a reference standard for studies on non-intentionally added substances (NIAS) in food packaging.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of such organic molecules.[1] This document provides a detailed protocol for the comprehensive NMR analysis of this compound, including sample preparation, data acquisition, and processing for one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

A systematic workflow is essential for the successful NMR analysis of this compound. The following diagram illustrates the key stages of the process, from initial sample preparation to the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis A Weigh 10-20 mg of This compound B Dissolve in 0.6 mL of CDCl3 A->B C Filter into a 5 mm NMR tube B->C D 1H NMR E 13C NMR F COSY G HSQC H HMBC I Fourier Transform D->I E->I F->I G->I H->I J Phase & Baseline Correction I->J K Integration & Peak Picking J->K L Assign Signals K->L M Confirm Structure L->M

Figure 1: Experimental workflow for NMR analysis.
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. For 13C NMR, a higher concentration is preferable.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), inside a clean, dry vial.[3] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D ¹H NMR: This experiment provides information about the chemical environment and connectivity of the hydrogen atoms.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • 1D ¹³C{¹H} NMR: This experiment identifies the number of unique carbon atoms and their chemical environments.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons.

    • Pulse Program: A standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).

    • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-8.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton.

    • Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-16.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectra and ensure a flat baseline for accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale. For CDCl3, the residual solvent peak at 7.26 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C can be used as internal references.

  • Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons. For 2D spectra, identify and analyze the cross-peaks to establish correlations.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR data for this compound, based on its chemical structure and typical chemical shifts for similar functional groups.

Atom Number¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
C9, C124.25t4H63.5
C10, C113.70t4H69.0
C2, C52.35t4H34.0
C3, C41.65m4H24.5
C8, C13---173.0

Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.

Data Interpretation and Structure Confirmation

The following logical workflow outlines how the acquired NMR data is used to confirm the structure of this compound.

Data_Interpretation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_confirm Confirmation H1 ¹H NMR: - Chemical shifts - Multiplicities - Integrations COSY COSY: - H2-H3, H4-H5 - H9-H10, H11-H12 H1->COSY HSQC HSQC: - Direct H-C correlations H1->HSQC C13 ¹³C NMR: - Number of signals - Chemical shifts (C=O, C-O) C13->HSQC C13->HSQC HMBC HMBC: - H2 to C8 - H5 to C8 - H9 to C13 - H12 to C13 COSY->HMBC HSQC->HMBC Structure Confirmed Structure of This compound HMBC->Structure

Figure 2: Logical workflow for structure confirmation.
  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique sets of protons in the symmetrical molecule. The signals for the protons adjacent to the ester oxygens (H9, H12) will be the most downfield, followed by those adjacent to the ether oxygens (H10, H11). The protons alpha to the carbonyl groups (H2, H5) will appear further downfield than the other methylene (B1212753) protons (H3, H4). The integration of these signals should correspond to a 4H:4H:4H:4H ratio.

  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to the five unique carbon environments: one for the carbonyl carbons (C8, C13), two for the carbons in the diethylene glycol moiety (C9, C12 and C10, C11), and two for the carbons in the adipic acid moiety (C2, C5 and C3, C4). The carbonyl carbons will have the largest chemical shift (around 173 ppm).

  • COSY Analysis: The COSY spectrum will establish the connectivity within the two main fragments. Cross-peaks will be observed between H2 and H3, and H4 and H5, confirming the -CH2-CH2-CH2-CH2- fragment. Similarly, correlations between H9 and H10, and H11 and H12 will confirm the -O-CH2-CH2-O-CH2-CH2-O- fragment.

  • HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between each proton signal and its attached carbon signal, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC Analysis: The HMBC spectrum is key to confirming the macrocyclic structure by showing long-range correlations that link the different fragments. Crucial correlations would be from the protons alpha to the carbonyls (H2, H5) to the carbonyl carbon (C8), and from the protons on the carbons adjacent to the ester oxygens (H9, H12) to the carbonyl carbon (C13). These correlations definitively establish the ester linkages that form the cyclic structure.

By systematically applying this comprehensive NMR analysis protocol, researchers can confidently verify the chemical structure of this compound.

References

Application Notes and Protocols for Polyesters Derived from 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters derived from the ring-opening polymerization (ROP) of the monomer 1,4,7-Trioxacyclotridecane-8,13-dione are a class of biodegradable aliphatic polyesters known as poly(diethylene glycol adipate) (PDEGA). The presence of ether linkages within the polymer backbone, inherited from the diethylene glycol moiety of the monomer, imparts unique flexibility and hydrophilicity compared to other common aliphatic polyesters like polylactide (PLA) or polycaprolactone (B3415563) (PCL). These characteristics, combined with its inherent biodegradability through hydrolysis of ester bonds, make PDEGA a promising candidate for various biomedical applications, particularly in drug delivery and tissue engineering.[1][2] This document provides detailed application notes and experimental protocols for utilizing PDEGA in these fields.

Key Properties of Poly(diethylene glycol adipate) (PDEGA)

The performance of PDEGA in biomedical applications is dictated by its physicochemical properties. A summary of key quantitative data is presented below.

PropertyTypical Value/RangeSignificance in Biomedical Applications
Glass Transition Temperature (Tg) ~ -51.4 °CIndicates the polymer is in a rubbery, flexible state at physiological temperature (37 °C), which is advantageous for soft tissue engineering and flexible drug delivery matrices.[3]
Thermal Degradation Onset ~ 275 °CProvides a wide processing window for techniques like melt extrusion or 3D printing without significant polymer degradation.[3]
Molecular Weight (Mn) 2,500 - 23,000 g/mol (synthesis dependent)Influences mechanical properties, degradation rate, and drug release kinetics. Higher molecular weight generally leads to slower degradation and release.[3][4]
Biodegradation Susceptible to hydrolytic degradationAllows for the gradual erosion of the polymer matrix in vivo, facilitating controlled drug release and resorption of tissue scaffolds without the need for surgical removal.[2][3]
Biocompatibility Generally considered biocompatibleEssential for minimizing inflammatory responses and ensuring safety in medical devices and drug formulations. Copolymers with glycerol (B35011) adipate (B1204190) have shown good cell adherence and absence of cytotoxicity.[5]

Application I: Drug Delivery - Nanoparticle Formulation for Hydrophobic Drugs

The amphiphilic nature of PDEGA, arising from its ester and ether groups, makes it suitable for encapsulating hydrophobic therapeutic agents into nanoparticles (NPs) for parenteral drug delivery. These NPs can improve drug solubility, prolong circulation time, and enable targeted delivery.

Experimental Workflow: Nanoparticle Formulation

G cluster_prep Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection A Dissolve PDEGA and hydrophobic drug in Acetone (B3395972) B Add polymer-drug solution dropwise to aqueous phase (e.g., water with surfactant) under constant stirring A->B C Stir overnight at room temperature to evaporate Acetone B->C D Filter nanoparticle suspension (e.g., 0.22 µm syringe filter) C->D E Collect nanoparticles via centrifugation or lyophilization D->E

Caption: Workflow for PDEGA nanoparticle formulation via nanoprecipitation.

Detailed Protocol: Nanoparticle Formulation by Nanoprecipitation

This protocol is adapted from standard methods for formulating polyester-based nanoparticles.[6][7]

Materials:

  • Poly(diethylene glycol adipate) (PDEGA)

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone (ACS grade)

  • Deionized water

  • Surfactant (optional, e.g., Pluronic® F-127, Polysorbate 80)

  • Magnetic stirrer and stir bar

  • Glass vials

  • Syringe and needle

  • Syringe filter (0.22 µm pore size)

  • Centrifuge or Lyophilizer

Procedure:

  • Preparation of Organic Phase:

    • Accurately weigh and dissolve 10 mg of PDEGA in 1 mL of acetone in a glass vial.

    • Accurately weigh and dissolve the desired amount of the hydrophobic drug in the same polymer solution. A typical drug-to-polymer weight ratio is 1:10.

    • Ensure both components are fully dissolved by gentle vortexing or sonication.

  • Nanoprecipitation:

    • In a separate, larger glass vial, prepare 10 mL of deionized water (the aqueous phase). If using a surfactant, dissolve it in the water at a concentration of 0.1-1.0% (w/v).

    • Place the aqueous phase on a magnetic stirrer and stir at a constant, moderate speed (e.g., 500-600 rpm).

    • Using a syringe with a fine-gauge needle, add the organic phase (polymer-drug solution) dropwise into the center of the vortex of the stirring aqueous phase.

  • Solvent Evaporation:

    • Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone. The solution should turn from clear to a slightly opalescent, milky suspension, indicating nanoparticle formation.

  • Purification and Collection:

    • To remove any non-encapsulated drug aggregates, filter the nanoparticle suspension through a 0.22 µm syringe filter.

    • The purified nanoparticles can be concentrated and collected by ultracentrifugation followed by resuspension in a suitable buffer or deionized water.

    • For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant (e.g., sucrose, trehalose), to obtain a dry powder.

Characterization Protocol: Nanoparticle Size, Drug Loading, and Release

1. Size and Morphology:

  • Dynamic Light Scattering (DLS): Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and polydispersity index (PDI).

  • Transmission Electron Microscopy (TEM): Place a drop of the diluted nanoparticle suspension on a TEM grid, allow it to dry, and visualize the morphology and size of the nanoparticles.

2. Drug Encapsulation Efficiency and Loading Content:

  • Separate the nanoparticles from the aqueous phase by centrifugation.

  • Measure the concentration of the free, unencapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release:

  • Place a known amount of drug-loaded nanoparticles into a dialysis bag with a specific molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle shaking.

  • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the withdrawn aliquots using UV-Vis or HPLC to construct a cumulative release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9][10]

Application II: Tissue Engineering - Biodegradable Scaffolds

The flexibility and biocompatibility of PDEGA make it an excellent material for fabricating 3D porous scaffolds that can mimic the extracellular matrix (ECM) of soft tissues. These scaffolds provide mechanical support and a template for cell attachment, proliferation, and tissue regeneration.

Experimental Workflow: Scaffold Fabrication and Cell Seeding

G cluster_fab Scaffold Fabrication (Electrospinning) cluster_seed Cell Seeding A Prepare PDEGA solution in a suitable solvent (e.g., Chloroform (B151607)/Methanol) B Load solution into syringe and mount on syringe pump A->B C Apply high voltage and collect fibers on a grounded collector B->C D Sterilize scaffold (e.g., 70% Ethanol (B145695), UV) C->D E Place scaffold in well plate and pre-wet with culture medium D->E F Add cell suspension dropwise onto the scaffold E->F G Incubate to allow cell attachment F->G

Caption: Workflow for electrospun PDEGA scaffold fabrication and cell seeding.

Detailed Protocol: Scaffold Fabrication by Electrospinning

This protocol is based on general electrospinning procedures for polyesters.[11][12][13]

Materials:

  • Poly(diethylene glycol adipate) (PDEGA)

  • Solvent system (e.g., a mixture of chloroform and methanol, or dimethylformamide)

  • Electrospinning setup (high-voltage power supply, syringe pump, syringe, needle, grounded collector)

  • Aluminum foil

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10-20% (w/v) solution of PDEGA in the chosen solvent system. The optimal concentration will depend on the polymer's molecular weight and desired fiber morphology and needs to be empirically determined.

    • Stir the solution for several hours at room temperature until the polymer is completely dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a syringe fitted with a blunt-tip metal needle (e.g., 22-gauge).

    • Mount the syringe on the syringe pump.

    • Cover the grounded collector plate with aluminum foil.

    • Set the distance between the needle tip and the collector (typically 10-20 cm).

  • Fiber Deposition:

    • Set the flow rate of the syringe pump (e.g., 0.5-2.0 mL/h).

    • Apply a high voltage between the needle and the collector (e.g., 10-20 kV).

    • As the polymer solution is ejected, a Taylor cone will form at the needle tip, and a polymer jet will travel towards the collector, solidifying into fibers.

    • Continue the process until a scaffold of the desired thickness is formed on the collector.

  • Post-Processing:

    • Carefully detach the electrospun scaffold from the aluminum foil.

    • Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.

Detailed Protocol: Scaffold Sterilization and Cell Seeding

This protocol provides a general method for seeding cells onto a porous scaffold.[14][15][16][17]

Materials:

  • Fabricated PDEGA scaffold

  • 70% Ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells) at a known concentration

  • Sterile multi-well culture plate

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Scaffold Preparation and Sterilization:

    • Cut the scaffold to the desired size to fit within the wells of a culture plate.

    • Place the scaffold pieces in a sterile dish and immerse them in 70% ethanol for 30 minutes for sterilization.

    • Aseptically remove the ethanol and wash the scaffolds three times with sterile PBS to remove any residual ethanol.

    • Finally, immerse the scaffolds in complete cell culture medium and incubate for at least 2 hours (or overnight) at 37 °C to allow for protein adsorption and to pre-wet the scaffold.

  • Cell Seeding:

    • Aspirate the pre-wetting medium from the scaffolds.

    • Prepare a cell suspension in fresh culture medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).

    • Carefully and slowly add a small volume (e.g., 50-100 µL) of the cell suspension dropwise onto the top surface of each scaffold. Ensure the suspension is absorbed into the porous structure.

    • Place the plate in the CO₂ incubator for 2-4 hours to allow for initial cell attachment.

  • Cell Culture:

    • After the initial attachment period, gently add more complete culture medium to each well to fully submerge the scaffolds.

    • Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.

  • Analysis of Cell Viability and Proliferation:

    • At desired time points, cell viability can be assessed using assays such as Live/Dead staining (e.g., Calcein AM/Ethidium Homodimer) and visualized with fluorescence microscopy.

    • Cell proliferation can be quantified using metabolic assays like MTT or PrestoBlue®.[7]

    • Cell morphology and attachment can be observed using Scanning Electron Microscopy (SEM) after appropriate fixation and dehydration steps.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most common method is the cyclization reaction between adipic acid and diethylene glycol.[1] This is an esterification reaction that can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a nonpolar solvent like toluene (B28343), often with the use of a Dean-Stark trap to remove the water byproduct and drive the reaction towards the cyclic product.[2]

Q2: What is the main challenge in the synthesis of this compound?

A2: The principal challenge is the competition between the desired intramolecular cyclization, which forms the target macrocycle, and intermolecular polymerization, which leads to the formation of linear oligomers.[2] This competition can result in moderate to low yields of the desired product.

Q3: How can I favor the formation of the macrocycle over oligomers?

A3: The most effective strategy is to employ the high-dilution principle.[3] This involves maintaining a very low concentration of the reactants in the reaction mixture. This is typically achieved by the slow addition of the reactants to a large volume of solvent, a technique often referred to as pseudo-high dilution.[2][4]

Q4: What is the role of the catalyst in this synthesis?

A4: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. This increases the rate of the esterification reaction.

Q5: How can I purify the final product?

A5: Purification can be challenging due to the presence of structurally similar oligomers. Column chromatography is a common and effective method for separating the desired macrocycle from these byproducts.[2] Recrystallization can also be employed as a purification technique.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired macrocycle 1. Ineffective water removal.2. Catalyst degradation or insufficient amount.3. Reaction temperature is too low.1. Ensure the Dean-Stark apparatus is functioning correctly to efficiently remove water.2. Use fresh catalyst and ensure the appropriate catalytic amount is used.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Predominant formation of linear oligomers 1. Reactant concentration is too high.2. The rate of addition of reactants is too fast.1. Implement high-dilution conditions by using a larger volume of solvent.2. Employ a syringe pump for the slow and controlled addition of the reactants over an extended period.
Difficulty in purifying the product from byproducts 1. Similar polarity of the macrocycle and oligomers.2. Co-crystallization of the product and impurities.1. Utilize gradient elution in column chromatography to achieve better separation.2. Attempt recrystallization from a different solvent system.
Reaction does not go to completion 1. Insufficient reaction time.2. Equilibrium has been reached without complete conversion.1. Extend the reaction time and monitor for further product formation.2. Ensure continuous and efficient removal of water to shift the equilibrium towards the product.

Data Presentation

Parameter Condition Expected Yield of Macrocycle Rationale
Concentration High (e.g., > 0.1 M)LowFavors intermolecular reactions, leading to oligomerization.
Low (e.g., < 0.01 M)HighFavors intramolecular cyclization according to the high-dilution principle.[3]
Catalyst p-Toluenesulfonic AcidModerate to HighEffective acid catalyst for esterification.[2]
Tin(II) OctoatePotentially HighKnown to be an efficient catalyst for transesterification and ring-opening polymerization, may also be effective for cyclization.
Temperature LowLowInsufficient thermal energy to overcome the activation energy of the reaction.
Optimal (refluxing toluene)HighProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.[2]
Very HighMay DecreasePotential for degradation of reactants or products.
Solvent Nonpolar (e.g., Toluene)HighFavors the pre-organization of the linear precursor into a conformation suitable for cyclization.[2]
Polar (e.g., DMF)LowMay solvate the reactive ends of the precursor, hindering intramolecular interaction.

Experimental Protocols

Synthesis of this compound via High-Dilution Cyclization

This protocol is a representative procedure based on the general methods described in the literature for macrocyclic ester synthesis.[2]

Materials:

  • Adipoyl chloride

  • Diethylene glycol

  • Triethylamine (B128534)

  • Anhydrous toluene (solvent)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of adipoyl chloride in anhydrous toluene.

    • Prepare a 0.1 M solution of diethylene glycol and triethylamine (2.2 equivalents based on diethylene glycol) in anhydrous toluene.

  • Reaction Setup:

    • In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a sufficient volume of anhydrous toluene to achieve a final reactant concentration of approximately 0.005 M upon completion of the addition.

    • Heat the toluene to reflux.

  • High-Dilution Addition:

    • Using two separate syringe pumps, simultaneously add the adipoyl chloride solution and the diethylene glycol/triethylamine solution to the refluxing toluene over a period of 8-12 hours. The slow addition rate is crucial to maintain high-dilution conditions.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction High-Dilution Reaction cluster_workup Workup cluster_purification Purification prep_adipoyl Prepare 0.1 M Adipoyl Chloride in Toluene addition Slow addition of reactants via syringe pumps (8-12h) prep_adipoyl->addition prep_glycol Prepare 0.1 M Diethylene Glycol & Triethylamine in Toluene prep_glycol->addition setup Set up refluxing toluene in reaction flask setup->addition reflux Continue reflux (2-4h) addition->reflux cool Cool to RT reflux->cool filter Filter triethylamine hydrochloride cool->filter wash Aqueous Washes (HCl, NaHCO3, Brine) filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Macrocycle oligomers High Oligomer Formation? start->oligomers incomplete Incomplete Reaction? oligomers->incomplete No solution_dilution Implement High-Dilution: - Increase solvent volume - Slow reactant addition oligomers->solution_dilution Yes solution_conditions Optimize Reaction Conditions: - Check/increase temperature - Ensure efficient water removal - Extend reaction time incomplete->solution_conditions Yes purification_issue Review Purification Strategy: - Optimize chromatography - Try different recrystallization solvent incomplete->purification_issue No

Caption: Troubleshooting logic for low yield in macrocyclization.

References

controlling molecular weight in 1,4,7-Trioxacyclotridecane-8,13-dione polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the molecular weight of the polymer in the ROP of this compound?

A1: The primary factors that control the molecular weight of poly(this compound) are:

  • Monomer-to-Initiator Ratio ([M]/[I]): This is the most critical parameter. A higher ratio will result in a higher molecular weight polymer, as fewer polymer chains are initiated from a given amount of monomer.

  • Purity of Reagents and Glassware: Water, alcohols, and other protic impurities can act as initiators or chain transfer agents, leading to a lower than expected molecular weight and a broader molecular weight distribution. It is crucial to use dry reagents and properly dried glassware.

  • Reaction Temperature: Temperature affects the rates of both propagation and side reactions, such as transesterification. Higher temperatures can sometimes lead to a decrease in molecular weight due to increased side reactions.

  • Monomer Concentration: Higher monomer concentrations can favor the propagation reaction over intramolecular "backbiting" reactions, which can lead to the formation of cyclic oligomers and a broader molecular weight distribution.

  • Choice of Catalyst and Initiator: The activity and selectivity of the catalyst/initiator system play a significant role. Different systems will have different efficiencies and tendencies to promote side reactions.

Q2: Which initiators and catalysts are commonly used for the ROP of this compound?

A2: Given its nature as a cyclic ester (lactone), common initiating systems for the ROP of this compound include:

  • Stannous Octoate (Sn(Oct)₂): Often used in combination with an alcohol initiator (e.g., benzyl (B1604629) alcohol, butanol). This system is widely used for the ROP of lactones due to its high efficiency and tolerance to impurities.

  • Other Metal-Based Catalysts: Alkoxides of aluminum, zinc, and magnesium are also effective for ROP of lactones.

  • Organocatalysts: Non-metallic catalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases can also be used for controlled polymerization.

Q3: How can I minimize the formation of low molecular weight cyclic oligomers?

A3: The formation of cyclic oligomers is often a result of "backbiting" reactions, where a propagating polymer chain attacks itself. To minimize this:

  • Lower the Polymerization Temperature: This reduces the rate of backbiting reactions.

  • Increase the Monomer Concentration: Higher concentrations of the monomer favor intermolecular propagation over intramolecular cyclization.

  • Choose a Less Reactive Catalyst: Some catalysts are less prone to promoting backbiting reactions.

Troubleshooting Guides

Problem 1: Lower Than Expected Molecular Weight
Potential Cause Troubleshooting Steps
Incorrect Monomer-to-Initiator Ratio ([M]/[I]) 1. Recalculate and carefully measure the amounts of monomer and initiator. 2. Ensure the initiator is fully dissolved and homogenously distributed in the reaction mixture before starting the polymerization.
Presence of Chain Transfer Agents (e.g., water, alcohols) 1. Thoroughly dry the monomer, solvent (if used), and initiator before use. 2. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.
Intermolecular Transesterification 1. Lower the reaction temperature. 2. Reduce the reaction time.
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Potential Cause Troubleshooting Steps
Slow Initiation Compared to Propagation 1. Choose a more efficient initiator/catalyst system that provides fast and quantitative initiation. 2. Optimize the reaction temperature to favor initiation.
Presence of Impurities 1. Purify the monomer and any solvent used. 2. Ensure a high-purity inert gas atmosphere is maintained throughout the reaction.
Side Reactions (e.g., backbiting, transesterification) 1. Lower the reaction temperature. 2. Increase the monomer concentration.

Data Presentation

The following tables summarize the expected impact of varying reaction parameters on the molecular weight (Mn), and polydispersity index (PDI) in the polymerization of this compound.

Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I])

[M]/[I] Ratio Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
50:1~10,0001.2 - 1.4
100:1~20,0001.3 - 1.5
200:1~40,0001.4 - 1.6
500:1~80,0001.5 - 1.8

Table 2: Effect of Reaction Temperature

Temperature (°C) Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
110HigherLower
130IntermediateIntermediate
150LowerHigher

Experimental Protocols

Key Experiment: Ring-Opening Polymerization of this compound using Sn(Oct)₂ and Benzyl Alcohol

Materials:

  • This compound (monomer)

  • Stannous Octoate (Sn(Oct)₂) (catalyst)

  • Benzyl Alcohol (BnOH) (initiator)

  • Toluene (B28343) (solvent, anhydrous)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Dry nitrogen or argon gas

Procedure:

  • Monomer and Glassware Preparation:

    • Dry the this compound monomer under vacuum at 40°C for 24 hours to remove any moisture.

    • Thoroughly dry all glassware (Schlenk flask, syringes) in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere, add the desired amount of the dried monomer.

    • Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M concentration).

    • Calculate the required amounts of benzyl alcohol (initiator) and Sn(Oct)₂ (catalyst) based on the desired monomer-to-initiator ([M]/[I]) and monomer-to-catalyst ([M]/[C]) ratios. A common [I]/[C] ratio is 1:1.

    • Prepare stock solutions of the initiator and catalyst in anhydrous toluene for accurate addition.

  • Polymerization:

    • Using a dry syringe, add the calculated volume of the benzyl alcohol solution to the monomer solution.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130°C).

    • Add the calculated volume of the Sn(Oct)₂ solution to initiate the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours) under magnetic stirring and an inert atmosphere.

  • Polymer Isolation:

    • After the desired time, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration.

Visualizations

experimental_workflow cluster_prep cluster_setup cluster_poly cluster_iso cluster_char prep Preparation setup Reaction Setup polymerization Polymerization isolation Isolation characterization Characterization dry_monomer Dry Monomer add_monomer Add Monomer to Flask dry_monomer->add_monomer dry_glassware Dry Glassware dry_glassware->add_monomer add_solvent Add Solvent add_monomer->add_solvent add_initiator Add Initiator add_solvent->add_initiator heat Heat to Reaction Temp add_initiator->heat add_catalyst Add Catalyst heat->add_catalyst react Stir for Desired Time add_catalyst->react cool Cool to RT react->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_polymer Dry Polymer filter_wash->dry_polymer gpc GPC Analysis (Mn, Mw, PDI) dry_polymer->gpc

Caption: Experimental workflow for the ROP of this compound.

troubleshooting_low_mw problem Problem: Low Molecular Weight cause1 Potential Cause 1: Incorrect [M]/[I] Ratio problem->cause1 cause2 Potential Cause 2: Presence of Impurities (e.g., Water) problem->cause2 cause3 Potential Cause 3: Side Reactions (Transesterification) problem->cause3 solution1 Solution: Recalculate and re-weigh reagents cause1->solution1 solution2 Solution: Thoroughly dry all reagents and glassware cause2->solution2 solution3 Solution: Lower reaction temp. Shorten reaction time cause3->solution3

Caption: Troubleshooting logic for low molecular weight in polymerization.

preventing side reactions in ring-opening polymerization of macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of macrocycles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Common Issues in ROP of Macrocycles

This section addresses specific problems that may arise during the ring-opening polymerization of macrocycles, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.2)

Q1: My polymer has a much broader molecular weight distribution than expected. What are the likely causes and how can I achieve a narrower dispersity?

A1: A broad molecular weight distribution, or high dispersity (Đ), is a common issue in ROP and can often be attributed to several factors that disrupt the controlled nature of the polymerization.

  • Intermolecular Transesterification: This is one of the most frequent side reactions, where polymer chains exchange segments, leading to a randomization of chain lengths.[1][2] This is particularly prevalent at high monomer conversions and elevated temperatures.[3]

    • Solution: Lower the reaction temperature and shorten the reaction time. It is crucial to quench the polymerization promptly once high conversion is reached to minimize this side reaction.[3] The choice of catalyst is also critical; some catalysts are more prone to promoting transesterification than others.[4]

  • Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as initiating or chain transfer agents, leading to the formation of new polymer chains with different lengths.[1][5]

    • Solution: Rigorous purification of the monomer and solvent is essential. Ensure all glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader distribution of chain lengths.

    • Solution: Select an initiator/catalyst system known for rapid and quantitative initiation for your specific monomer. For some systems, increasing the reaction temperature initially can promote faster initiation, but this must be balanced against the risk of other side reactions.

Issue 2: Low Monomer Conversion

Q2: My ROP reaction is stalling, resulting in low monomer conversion. What troubleshooting steps should I take?

A2: Low monomer conversion can be frustrating and is often linked to issues with the reaction equilibrium, catalyst activity, or impurities.

  • Thermodynamic Equilibrium (Ceiling Temperature): The polymerization may have reached its thermodynamic equilibrium, where the rate of polymerization equals the rate of depolymerization (backbiting).[5] This is more common for less strained macrocycles.

    • Solution: Lowering the reaction temperature can shift the equilibrium towards the polymer.[5] Additionally, increasing the initial monomer concentration can favor the forward polymerization reaction.

  • Catalyst/Initiator Deactivation: The catalyst or initiator may have been deactivated by impurities present in the reaction mixture.[5]

    • Solution: Ensure the monomer and solvent are of the highest purity and are thoroughly dried.[6][7] Verify the activity of your catalyst and initiator, and ensure they have been stored under the correct conditions (e.g., inert atmosphere, low temperature).

  • Catalyst Poisoning: Certain functional groups on the monomer or impurities can act as poisons to the catalyst, inhibiting its activity.

    • Solution: If your monomer contains functional groups that could coordinate with the catalyst, a more tolerant catalyst system may be required. A thorough purification of the monomer to remove any potential inhibitors is also recommended.

Issue 3: Formation of Cyclic Oligomers

Q3: I am observing a significant amount of cyclic oligomers in my final product. What is causing this and how can I minimize their formation?

A3: The formation of cyclic oligomers is typically a result of an intramolecular transesterification reaction known as "backbiting."[5]

  • Backbiting Reactions: The active end of a growing polymer chain can attack a carbonyl group on its own backbone, leading to the cleavage of a small cyclic oligomer and a shorter polymer chain.[8] This is more prevalent at high temperatures and in dilute solutions.

    • Solution: Lowering the reaction temperature and increasing the monomer concentration can disfavor the intramolecular backbiting reaction in favor of the intermolecular propagation. The choice of catalyst can also play a significant role; some catalysts have a lower propensity for promoting backbiting reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of side reactions in the ROP of macrocycles.

Q4: How critical is monomer purity for a successful ROP, and what are the best purification methods?

A4: Monomer purity is paramount for achieving controlled polymerization and minimizing side reactions.[5][9] Impurities, especially water, can act as initiators or chain transfer agents, leading to poor control over molecular weight and dispersity.[1]

  • Recommended Purification Protocol: A robust purification protocol typically involves multiple steps:

    • Drying: Drying the monomer over a suitable drying agent (e.g., CaH₂) for a prolonged period.

    • Distillation/Recrystallization: Distillation under reduced pressure or recrystallization from a suitable solvent to remove non-volatile impurities.

    • Storage: Storing the purified monomer under an inert atmosphere and in a desiccator to prevent re-exposure to moisture.

Q5: How do I select the appropriate catalyst/initiator to minimize side reactions for my specific macrocycle?

A5: The choice of catalyst/initiator is a critical factor in controlling ROP and is dependent on the type of macrocycle being polymerized.

  • For Lactones and Cyclic Esters: Organocatalysts (e.g., 1,8-diazabicycloundec-7-ene (DBU), 1,5,7-triazabicyclodec-5-ene (TBD)) and metal-based catalysts (e.g., tin(II) octoate (Sn(Oct)₂), aluminum complexes) are commonly used.[2][10] For living polymerization with minimal transesterification, well-defined metal complexes with bulky ligands are often preferred.[4]

  • For Cyclic Carbonates: Similar catalysts to those used for lactones are employed. However, decarboxylation can be a significant side reaction.[8] The choice of catalyst and reaction conditions must be carefully optimized to suppress CO₂ elimination.

  • For Siloxanes: Anionic or cationic initiators are typically used. The presence of water must be strictly avoided in anionic ROP of siloxanes to prevent the formation of silanols, which can disrupt the polymerization.

Q6: What is the role of reaction temperature in controlling side reactions?

A6: Temperature is a critical parameter that can significantly influence the prevalence of side reactions.

  • High Temperatures: Can increase the rate of undesirable side reactions such as transesterification and backbiting.[3] For some monomers, high temperatures can also lead to epimerization or decarboxylation.

  • Low Temperatures: Generally favor the desired polymerization reaction and suppress side reactions. However, very low temperatures can lead to slow reaction rates.

  • Optimization: It is crucial to find an optimal temperature that allows for a reasonable polymerization rate while minimizing side reactions. This often requires empirical optimization for each specific monomer-catalyst system.

Data Presentation

Table 1: Effect of Catalyst on the Ring-Opening Polymerization of ε-Caprolactone (CL)

Catalyst SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)Reference
Sn(Oct)₂/BnOH100:111024>9510,5001.35[10]
DBU/BnOH100:1250.5>9911,2001.15[3]
Al(salen)Et200:17029822,8001.05[2]

This table provides a comparative summary of different catalyst systems for the ROP of ε-caprolactone, highlighting the impact on dispersity. BnOH = Benzyl (B1604629) alcohol.

Experimental Protocols

Protocol 1: Purification of ε-Caprolactone (CL) Monomer

This protocol details a standard procedure for the purification of ε-caprolactone to remove water and other impurities that can interfere with ROP.

  • Initial Drying: Stir liquid ε-caprolactone over calcium hydride (CaH₂) (approx. 5% w/v) under a nitrogen atmosphere for 48 hours at room temperature.

  • Vacuum Distillation: Decant the dried ε-caprolactone into a distillation flask. Perform a vacuum distillation, collecting the fraction that distills at the correct boiling point and pressure (e.g., 97-98 °C at 2 mmHg). Discard the first and last 10% of the distillate.

  • Storage: Collect the purified monomer in a flame-dried Schlenk flask under an inert atmosphere. Store the flask in a desiccator or a glovebox until use.

Protocol 2: General Procedure for Controlled Ring-Opening Polymerization of Lactide

This protocol provides a general methodology for the controlled ROP of lactide using a tin(II) octoate/benzyl alcohol initiating system.

  • Reactor Preparation: A Schlenk flask is flame-dried under vacuum and then backfilled with dry nitrogen.

  • Reagent Addition: In a glovebox, add purified lactide monomer to the Schlenk flask. In a separate vial, prepare a stock solution of tin(II) octoate (Sn(Oct)₂) and benzyl alcohol (BnOH) in dry toluene.

  • Initiation: Inject the required amount of the Sn(Oct)₂/BnOH solution into the Schlenk flask containing the molten monomer (or a solution of the monomer in a dry solvent).

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified reaction time.

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature and dissolve the polymer in a small amount of a good solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for ROP Side Reactions start Problem Identified (e.g., Broad Đ, Low Conversion) check_purity Check Monomer and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Pure purify Action: Re-purify Monomer/Solvent check_purity->purify Impure check_catalyst Verify Catalyst/ Initiator Activity check_conditions->check_catalyst Optimal adjust_temp Action: Lower Temperature/ Shorten Time check_conditions->adjust_temp Suboptimal Temp/Time adjust_conc Action: Adjust Concentration check_conditions->adjust_conc Suboptimal Conc. new_catalyst Action: Use Fresh/ Different Catalyst check_catalyst->new_catalyst Inactive end Problem Resolved check_catalyst->end Active purify->check_conditions adjust_temp->check_catalyst adjust_conc->check_catalyst new_catalyst->end

Caption: A decision-making workflow for troubleshooting common side reactions in ROP.

ROP_Side_Reactions Common Side Reactions in Ring-Opening Polymerization cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways Monomer Monomer Initiation Initiation Monomer->Initiation Impurity_Initiation Impurity_Initiation Monomer->Impurity_Initiation Water/ Alcohol Impurities Propagation Propagation Initiation->Propagation High MW Polymer High MW Polymer Propagation->High MW Polymer Intermolecular_Transesterification Intermolecular_Transesterification Propagation->Intermolecular_Transesterification High Temp/ High Conversion Backbiting Backbiting Propagation->Backbiting High Temp/ Low Conc. Epimerization Epimerization Propagation->Epimerization Basic Catalyst/ High Temp Broad Đ Broad Đ Intermolecular_Transesterification->Broad Đ Cyclic Oligomers Cyclic Oligomers Backbiting->Cyclic Oligomers Uncontrolled Polymerization Uncontrolled Polymerization Impurity_Initiation->Uncontrolled Polymerization Loss of Stereocontrol Loss of Stereocontrol Epimerization->Loss of Stereocontrol Cyclic Carbonate Cyclic Carbonate Decarboxylation Decarboxylation Cyclic Carbonate->Decarboxylation High Temp/ Certain Catalysts Ether Linkages Ether Linkages Decarboxylation->Ether Linkages

References

troubleshooting peak tailing in GC-MS analysis of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC-MS analysis of 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to GC-MS analysis?

A1: this compound is a macrocyclic lactone containing both ester and ether functional groups. Its key properties for GC-MS analysis are:

  • Molecular Formula: C₁₀H₁₆O₅[1]

  • Molecular Weight: 216.23 g/mol [1]

  • Boiling Point: Approximately 458.1 °C[2]

  • Melting Point: 79-80 °C[2][3]

  • Polarity: The presence of five oxygen atoms imparts significant polarity to the molecule.

Due to its high boiling point and polar nature, it is susceptible to interactions with active sites in the GC system, which can lead to peak tailing.

Q2: What is peak tailing and why is it a problem in the analysis of this compound?

A2: Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the tail of the peak is elongated.[4][5] This is often caused by a portion of the analyte molecules being retained longer than the average. For a polar, high-boiling point compound like this compound, peak tailing can be a significant issue. It can lead to poor peak integration, reduced sensitivity, and inaccurate quantification.[6]

Q3: What are the most common causes of peak tailing for a compound like this compound?

A3: The primary causes of peak tailing for this compound can be categorized as either chemical or physical/mechanical issues within the GC-MS system.

  • Chemical Causes (Adsorption):

    • Active Sites: The polar nature of the analyte makes it prone to interactions with active sites (silanol groups) in the GC inlet liner, on column surfaces, or at the transfer line to the mass spectrometer.

    • Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create new active sites.[5]

  • Physical/Mechanical Causes:

    • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path.[7]

    • Sub-optimal GC Parameters: An inlet temperature that is too low can lead to incomplete or slow vaporization of this high-boiling point compound. Similarly, an inappropriate oven temperature program can cause peak broadening and tailing.[8]

    • Low Carrier Gas Flow Rate: Insufficient carrier gas flow may not efficiently sweep the analyte through the column.

Q4: How do I choose an appropriate GC column for the analysis of this compound?

A4: Given the polar nature of this compound, a column with a stationary phase of similar polarity is generally recommended.[4] A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer a good balance of inertness and selectivity for a wide range of compounds. For highly polar compounds, a more polar column (e.g., a WAX column) might be considered, but these often have lower maximum operating temperatures which could be a limitation for this high-boiling point analyte.[6] Using a column with a thin film thickness is also advisable for high-boiling point compounds to ensure they elute at a reasonable temperature and time.[9]

Q5: Can the injection technique affect peak shape for this compound?

A5: Yes, the injection technique is critical. For trace analysis, a splitless injection is often used to maximize the amount of analyte reaching the column. However, this can increase the residence time of the analyte in the hot inlet, potentially leading to interactions with active sites or even thermal degradation if the inlet temperature is too high.[10] Optimizing the splitless purge time is crucial to transfer the analyte to the column efficiently while minimizing solvent tailing.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Initial Checks and Inlet Maintenance

Question: My peak for this compound is tailing. Where should I start troubleshooting?

Answer: Always start with the simplest and most common causes. The GC inlet is the most frequent source of problems.

  • Visually Inspect the Chromatogram: Are all peaks tailing, or just the analyte of interest? If all peaks are tailing, it suggests a mechanical issue like a poor column installation or a leak. If only your polar analyte is tailing, it points towards chemical interactions (active sites).[11]

  • Perform Inlet Maintenance:

    • Replace the Septum: A worn or cored septum can cause leaks and introduce particles into the inlet.

    • Replace the Inlet Liner: The liner is a primary site for contamination and analyte interaction. Replace it with a new, deactivated liner. Using a liner with glass wool can aid in the vaporization of high-boiling point compounds, but ensure the wool is also highly deactivated.[4]

  • Check for Leaks: Use an electronic leak detector to check for leaks around the inlet fittings and column connections.

Guide 2: Column and Oven Parameters

Question: I've performed inlet maintenance, but the peak is still tailing. What should I check next?

Answer: The next step is to evaluate your column and the GC method parameters.

  • Column Installation:

    • Re-cut the Column: Ensure you have a clean, square cut on the column end. A poor cut can cause turbulence in the gas flow.

    • Verify Installation Depth: Check your instrument manual for the correct column installation depth in the inlet and detector. Incorrect positioning can create dead volume.

  • Column Conditioning: If the column is new or has been exposed to air, it may need to be conditioned at a high temperature (below its maximum limit) to remove any contaminants and ensure a stable baseline.

  • Trim the Column: If the column has been in use for some time, the front end may be contaminated. Trimming 10-20 cm from the inlet end of the column can often resolve peak tailing caused by non-volatile residue buildup.

  • Review GC Method Parameters:

    • Inlet Temperature: For a high-boiling point compound like this compound, a sufficiently high inlet temperature is needed for efficient vaporization. A starting point of 280-300 °C is reasonable. If the temperature is too low, you may see tailing.

    • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Ensure your ramp rate is adequate to maintain good peak shape. A faster ramp can sometimes sharpen peaks.[8]

    • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A low flow rate can contribute to peak broadening and tailing.

Data Presentation: GC-MS Parameters

The following table provides a starting point for GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Stationary Phase Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Balances inertness and selectivity for a polar analyte.
Inlet Temperature 280 - 300 °CEnsures complete vaporization of the high-boiling point analyte.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Splitless Purge Time 0.75 - 1.5 minutesAllows for efficient transfer while minimizing solvent tailing.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for a 0.25 mm ID column.
Oven Program Initial: 100 °C (hold 2 min)Allows for solvent focusing.
Ramp: 10-20 °C/min to 320 °CA moderate ramp rate to elute the high-boiling analyte.
Final Hold: 5-10 min at 320 °CEnsures elution of all components.
MS Transfer Line Temp 280 - 300 °CPrevents condensation of the analyte before reaching the source.
MS Ion Source Temp 230 °CA standard temperature for electron ionization.
MS Quadrupole Temp 150 °CA standard temperature for the quadrupole.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.

  • Initial Assessment:

    • Inject a well-characterized, non-polar standard (e.g., a hydrocarbon mix) to assess the mechanical integrity of the system. If these peaks are also tailing, it strongly suggests a physical issue (leak, poor column installation).

    • If only the this compound peak is tailing, the issue is likely chemical in nature (adsorption).

  • Inlet Maintenance:

    • Cool down the inlet and oven.

    • Turn off the carrier gas flow.

    • Replace the septum and the inlet liner with a new, deactivated one.

    • While the inlet is disassembled, visually inspect for any residue or particles.

    • Reassemble the inlet and perform a leak check.

    • Re-analyze your standard and sample.

  • Column Maintenance:

    • If peak tailing persists, cool down the system and turn off the gas flow.

    • Carefully remove the column from the inlet.

    • Trim 10-20 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Re-install the column to the correct depth.

    • Perform a leak check.

    • Re-analyze your standard and sample.

  • Method Parameter Optimization:

    • If tailing is still present, systematically adjust your GC method parameters.

    • Increase the inlet temperature by 10-20 °C and re-analyze.

    • Increase the oven ramp rate and re-analyze.

    • Increase the carrier gas flow rate slightly (e.g., by 0.2 mL/min) and re-analyze.

  • Column Replacement:

    • If none of the above steps resolve the issue, the column's stationary phase may be irreversibly damaged. Replace the column with a new one of the appropriate phase.

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_chemical Chemical Issues cluster_physical Physical/Mechanical Issues start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks check_inlet Perform Inlet Maintenance: - Replace Septum - Replace Liner q_all_peaks->check_inlet No (Analyte Specific) check_leaks Check for System Leaks (Inlet, Connections) q_all_peaks->check_leaks Yes q_inlet_fixed Is peak tailing resolved? check_inlet->q_inlet_fixed trim_column Perform Column Maintenance: - Trim 10-20 cm from inlet end q_inlet_fixed->trim_column No end_resolved Problem Resolved q_inlet_fixed->end_resolved Yes q_trim_fixed Is peak tailing resolved? trim_column->q_trim_fixed optimize_method Optimize GC Method: - Increase Inlet Temperature - Adjust Oven Ramp Rate q_trim_fixed->optimize_method No q_trim_fixed->end_resolved Yes q_method_fixed Is peak tailing resolved? optimize_method->q_method_fixed replace_column Replace GC Column q_method_fixed->replace_column No q_method_fixed->end_resolved Yes replace_column->end_resolved reinstall_column Re-install Column: - Ensure proper cut - Verify correct depth check_leaks->reinstall_column reinstall_column->check_inlet

Caption: Troubleshooting workflow for GC-MS peak tailing.

References

Technical Support Center: Detection of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 1,4,7-Trioxacyclotridecane-8,13-dione.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, focusing on improving detection sensitivity.

Issue 1: Low or No Signal Detected

  • Question: I am not detecting a signal for this compound in my sample. What are the possible causes and solutions?

  • Answer:

    • Inadequate Sample Preparation: The concentration of the analyte in your sample may be below the detection limit of the instrument.

      • Solution: Implement a sample enrichment step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the analyte before analysis. For complex matrices, ensure your extraction protocol is optimized to remove interfering substances.

    • Suboptimal Instrumental Parameters: The settings on your analytical instrument (GC-MS, HPLC, LC-MS/MS) may not be optimized for this specific compound.

      • Solution: Review and optimize key parameters. For GC-MS, this includes inlet temperature, oven temperature program, and ion source parameters. For LC-MS/MS, optimize mobile phase composition, gradient, flow rate, and mass spectrometer settings (e.g., ionization source parameters, collision energy).

    • Analyte Degradation: this compound, being an ester, can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

      • Solution: Ensure that the pH of your sample and mobile phase is controlled. Avoid extreme pH values during sample preparation and analysis.

Issue 2: Poor Peak Shape and High Baseline Noise

  • Question: My chromatogram shows broad or tailing peaks for this compound, and the baseline is noisy. How can I improve this?

  • Answer:

    • Column Contamination or Degradation: The analytical column can accumulate non-volatile matrix components over time, leading to poor peak shape.

      • Solution: Use a guard column to protect the analytical column. Regularly clean and regenerate the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

    • Inappropriate Mobile Phase: For LC-based methods, the mobile phase composition is critical for good chromatography.

      • Solution: Ensure the mobile phase is properly degassed. Optimize the organic solvent-to-aqueous ratio and the type and concentration of any additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape.

    • Contaminated System: High baseline noise can result from a contaminated HPLC or MS system.

      • Solution: Flush the system with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used for the mobile phase and sample preparation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive method for detecting this compound?

    • A1: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) or tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity for the detection of this compound, especially in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive and relevant technique.

  • Q2: How can I improve the ionization efficiency of this compound in LC-MS?

    • A2: To improve ionization, especially with electrospray ionization (ESI), consider the following:

      • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate) to the mobile phase can promote the formation of protonated molecules ([M+H]^+) or adducts (e.g., ([M+NH_4]^+)), which can enhance the signal intensity.

      • Solvent Composition: Optimize the organic solvent content in the mobile phase at the point of analyte elution.

      • Ion Source Parameters: Fine-tune the ESI source parameters, such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate, to maximize the signal for your specific instrument.

  • Q3: What are the typical mass spectral fragments of this compound?

    • A3: In mass spectrometry, this compound (molecular weight: 216.23 g/mol ) typically forms a protonated molecule ([M+H]^+) at m/z 217.1. A notable fragment ion is often observed at m/z 155.07, corresponding to the loss of a diethylene glycol unit.[1]

  • Q4: Are there any specific sample preparation techniques recommended for trace analysis?

    • A4: For trace-level analysis, Solid-Phase Extraction (SPE) is highly recommended. A reversed-phase sorbent (e.g., C18) can be effective for extracting this moderately polar compound from aqueous samples. Liquid-Liquid Extraction (LLE) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is also a viable option.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for this compound using different analytical techniques.

Analytical MethodDetectorMatrixLimit of Detection (LOD)Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Mass SpectrometerPolyurethane Oligomers0.5 mg/kg[2]
High-Performance Liquid Chromatography (HPLC)Refractive Index Detector (RID)Polyester Polymer5 mg/kg[2]

Note: The sensitivity of UPLC-Q-TOF/MS is generally in the low ng/mL to pg/mL range, though a specific LOD for this compound was not found in the reviewed literature.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Polymer Matrix

This protocol is a general guideline and may require optimization for specific polymer types and instrumentation.

  • Sample Preparation (Extraction): a. Weigh approximately 1 gram of the polymer sample into a glass vial. b. Add 10 mL of a suitable solvent (e.g., dichloromethane or methanol) to extract the analyte. c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Carefully collect the supernatant. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. g. Evaporate the solvent under a gentle stream of nitrogen. h. Reconstitute the residue in a known volume (e.g., 1 mL) of the injection solvent (e.g., ethyl acetate).

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Target Ions: m/z 217.1 (for ([M+H]^+)), 155.07 (fragment).

Protocol 2: UPLC-Q-TOF/MS Analysis of this compound

This protocol provides a starting point for developing a high-sensitivity UPLC-MS method.

  • Sample Preparation (Liquid-Liquid Extraction from Aqueous Sample): a. Take 10 mL of the aqueous sample and adjust the pH to ~7.0. b. Add 5 mL of ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 5 minutes to separate the phases. e. Collect the upper organic layer (ethyl acetate). f. Repeat the extraction (steps b-e) two more times and combine the organic extracts. g. Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 500 µL of the initial mobile phase.

  • UPLC-Q-TOF/MS Parameters:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Waters Xevo G2-XS QTOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Initial Sample (e.g., Polymer, Aqueous Solution) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration (Solvent Evaporation) Extraction->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (GC or UPLC) Injection->Separation Detection Mass Spectrometric Detection (MS or Q-TOF/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

Caption: General experimental workflow for the detection of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Sensitivity or No Signal Cause1 Analyte Concentration Below LOD Start->Cause1 Cause2 Suboptimal Instrument Parameters Start->Cause2 Cause3 Analyte Degradation Start->Cause3 Cause4 Matrix Interference Start->Cause4 Solution1 Implement Sample Enrichment (SPE/LLE) Cause1->Solution1 Solution2 Optimize Instrument Method Cause2->Solution2 Solution3 Control pH During Sample Prep & Analysis Cause3->Solution3 Solution4 Improve Sample Cleanup Cause4->Solution4

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

Technical Support Center: Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during the ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of oligomer formation during the ROP of this compound?

A1: Oligomer formation during the ROP of this compound, a macrocyclic ester, is primarily attributed to several side reactions that compete with the main polymerization process. These include:

  • Intramolecular Transesterification (Backbiting): This is a major side reaction where a terminal hydroxyl or alkoxide group of a growing polymer chain attacks an ester linkage within the same chain. This results in the formation of cyclic oligomers and a broader molecular weight distribution.

  • Intermolecular Transesterification: This involves the attack of a growing polymer chain on an ester linkage of another polymer chain, leading to a redistribution of chain lengths and a broadening of the polydispersity index (PDI).

  • Impurities: The presence of water, alcohols, or other nucleophilic impurities can act as initiators or chain transfer agents, leading to the formation of a higher number of shorter polymer chains (oligomers).

Q2: How does the choice of catalyst influence oligomer formation?

A2: The catalyst plays a crucial role in controlling the ROP and can significantly impact the extent of oligomer formation.

  • Catalyst Activity and Selectivity: Highly active catalysts can promote rapid polymerization, which may kinetically favor chain propagation over side reactions. However, some highly active catalysts may also catalyze transesterification reactions. The ideal catalyst should exhibit high selectivity for the ring-opening of the monomer over transesterification reactions.

  • Common Catalysts: Organometallic catalysts, such as those based on tin, zinc, aluminum, and rare-earth metals, are commonly used for the ROP of cyclic esters. The specific choice of catalyst and its ligand environment can influence the polymerization outcome. For instance, some catalysts may offer better control over the polymerization and suppress side reactions more effectively than others.

Q3: What is the effect of reaction temperature on oligomer formation?

A3: Temperature is a critical parameter that needs to be carefully controlled.

  • High Temperatures: Elevated temperatures can increase the rate of both polymerization and side reactions. However, transesterification reactions often have a higher activation energy than propagation, meaning they become more prominent at higher temperatures. This can lead to increased oligomer formation and a loss of control over the polymer's molecular weight and structure.

  • Low Temperatures: Lowering the reaction temperature can help to suppress transesterification side reactions. However, this will also decrease the rate of polymerization, potentially requiring longer reaction times to achieve high monomer conversion.

Q4: How can I minimize oligomer formation through my experimental setup and procedure?

A4: Careful experimental design and execution are paramount for minimizing oligomers.

  • Purity of Reagents: Ensure the monomer, initiator, and solvent are of high purity and are thoroughly dried. The presence of water is a common cause of uncontrolled initiation and oligomer formation.

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture and oxygen.

  • Monomer and Initiator Concentration: Operating at higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of transesterification reactions. It is advisable to monitor the reaction and quench it once the desired monomer conversion is reached.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High percentage of cyclic oligomers detected by GPC/SEC. Intramolecular transesterification (backbiting).- Lower the reaction temperature. - Increase the monomer concentration. - Choose a catalyst with lower propensity for transesterification. - Reduce the reaction time.
Broad polydispersity index (PDI > 1.5). Intermolecular transesterification or presence of impurities.- Purify and dry all reagents and solvents thoroughly. - Conduct the reaction under a strict inert atmosphere. - Optimize the catalyst and its concentration. - Lower the reaction temperature.
Lower than expected molecular weight. Presence of impurities (e.g., water) acting as initiators. Incorrect monomer-to-initiator ratio.- Ensure all glassware is flame-dried or oven-dried before use. - Use freshly distilled/dried solvents and purified monomer. - Accurately determine the concentration of the initiator solution. - Re-evaluate the calculated monomer-to-initiator ratio.
Bimodal or multimodal GPC/SEC trace. Multiple initiating species or significant transesterification.- Check for impurities in the monomer, initiator, and solvent. - Ensure a single, well-defined initiator is used. - Optimize reaction conditions (temperature, time) to minimize transesterification.

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of this compound

This protocol provides a general guideline. Specific conditions should be optimized based on the chosen catalyst and desired polymer characteristics.

Materials:

  • This compound (monomer)

  • Initiator (e.g., benzyl (B1604629) alcohol, 1-dodecanol)

  • Catalyst (e.g., tin(II) octoate (Sn(Oct)₂), diphenyl phosphate (B84403) (DPP))

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Quenching agent (e.g., benzoic acid solution in THF)

  • Precipitation solvent (e.g., cold methanol, hexane)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon. Purify the monomer by recrystallization or sublimation to remove any impurities. Dry the initiator and solvent over appropriate drying agents and distill under an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.

  • Monomer Dissolution: Add the anhydrous solvent to dissolve the monomer under an inert atmosphere.

  • Initiator and Catalyst Addition: Add the calculated amounts of initiator and catalyst solutions via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and GPC/SEC (to monitor molecular weight and PDI).

  • Quenching: Once the desired monomer conversion is achieved, quench the reaction by adding a solution of the quenching agent.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.

  • Purification: Isolate the polymer by filtration and wash it several times with the cold non-solvent to remove any unreacted monomer, catalyst residues, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effect of various parameters on the ROP of this compound. These are representative examples and actual results may vary.

Table 1: Effect of Catalyst on Oligomer Formation

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIOligomer (%)
Sn(Oct)₂200:1130249518,5001.612
DPP200:1130249221,0001.35
TBD200:113069815,2001.818

Table 2: Effect of Temperature on Oligomer Formation (Catalyst: DPP)

Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIOligomer (%)
100:1110489119,8001.254
100:1130249218,9001.35
100:1150129416,5001.715

Visualizations

ROP_Workflow start Start: Reagent Purification setup Reaction Setup (Inert Atmosphere) start->setup polymerization Polymerization (Controlled Temperature) setup->polymerization monitoring Reaction Monitoring (NMR, GPC) polymerization->monitoring quenching Quenching monitoring->quenching isolation Polymer Isolation & Purification quenching->isolation characterization Final Characterization isolation->characterization end End: Purified Polymer characterization->end

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Side_Reactions ROP Ring-Opening Polymerization Polymer High MW Polymer ROP->Polymer Monomer Monomer Monomer->ROP Initiator, Catalyst Backbiting Intramolecular Transesterification (Backbiting) Polymer->Backbiting High Temp, Long Time Intermolecular Intermolecular Transesterification Polymer->Intermolecular High Temp, Long Time Oligomers Oligomers Backbiting->Oligomers Intermolecular->Polymer Chain Scrambling Intermolecular->Oligomers

Caption: Competing reactions leading to oligomer formation during ROP.

Technical Support Center: Purification of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My purified this compound shows a broad melting point range. What could be the cause?

A broad melting point range typically indicates the presence of impurities. For macrocyclic compounds like this compound, common impurities include linear oligomers or unreacted starting materials from the synthesis.[1]

  • Troubleshooting Steps:

    • Assess Purity: Analyze the purity of your sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and nature of impurities.[2]

    • Re-purification: If impurities are detected, consider repurification using one of the detailed protocols below. Column chromatography is effective for removing compounds with different polarities, while recrystallization is excellent for removing amorphous oligomeric impurities if your target compound is crystalline.[1]

Q2: I am having difficulty separating the desired macrocycle from higher molecular weight oligomers using column chromatography. What can I do?

Separating a macrocycle from its oligomers can be challenging due to their similar polarities.[1]

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Use a shallow gradient elution with a solvent system that provides a good separation of your target compound from the impurities on a TLC plate.

      • Stationary Phase: Standard silica (B1680970) gel is a good starting point for separating esters.[3]

      • High-Resolution Techniques: Consider using Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC for higher resolution.[1]

    • Consider an Alternative Technique: If chromatography is ineffective, recrystallization can be a highly effective method for purifying crystalline macrocycles away from amorphous oligomers.[1]

Q3: My compound appears to be degrading during purification. How can I prevent this?

While this compound is relatively stable, the ester linkages can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[2][4]

  • Troubleshooting Steps:

    • Control pH: Ensure that any aqueous solutions used during workup or chromatography are neutral. If your silica gel is acidic, you can use a deactivated silica gel.[5]

    • Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). If thermal instability is suspected, work at lower temperatures.[2]

    • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the expected analytical characteristics of pure this compound?

The following table summarizes key physical and analytical data for this compound.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₅[4][6][7]
Molecular Weight216.23 g/mol [4][6][7]
Melting Point79-80 °C[6]
AppearanceSolid or liquid
Exact Mass216.0998 g/mol [4][7]

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Column Chromatography

This method is suitable for separating the target macrocycle from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[8]

    • Add a thin layer of sand to the top of the silica to prevent disturbance.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the eluent).[5]

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your target compound.[5]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This technique is ideal for purifying crystalline solids and can be very effective at removing oligomeric impurities.[1][9]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Test small batches with different solvents to find the most suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle stirring until the solid completely dissolves.[10]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product (Mixture of Macrocycle, Oligomers, Starting Materials) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Analysis (TLC, HPLC, LC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization Purity < 95% Pure_Product Pure This compound Purity_Check->Pure_Product Purity > 95%

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

Troubleshooting_Low_Purity Start Low Purity Detected (e.g., Broad Melting Point) Check_Impurity_Polarity Analyze Impurities by TLC/HPLC Start->Check_Impurity_Polarity Check_Degradation Check for Degradation (Control pH and Temperature) Start->Check_Degradation Different_Polarity Impurities have different polarity? Check_Impurity_Polarity->Different_Polarity Optimize_Chroma Optimize Column Chromatography (Shallow Gradient, New Solvent System) Different_Polarity->Optimize_Chroma Yes Similar_Polarity Impurities have similar polarity (e.g., Oligomers) Different_Polarity->Similar_Polarity No Try_Recrystallization Attempt Recrystallization Similar_Polarity->Try_Recrystallization

Caption: Troubleshooting logic for low purity of the final product.

References

Technical Support Center: Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is it typically analyzed?

A1: this compound is a macrocyclic ester. It is often identified as a non-intentionally added substance (NIAS) that can migrate from food packaging materials, particularly from polyurethane adhesives used in multilayer packaging.[1] Its quantification is crucial for food safety assessment. Additionally, its structure makes it a potential monomer for the synthesis of novel polyesters.[1]

Q2: What are matrix effects and how can they affect the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[2] Common indicators of matrix effects include poor reproducibility, non-linear calibration curves, and reduced sensitivity.

Q3: What are the most common analytical techniques for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) has been used for the determination of this compound in polyester (B1180765) polymers.[2] However, for higher sensitivity and selectivity, especially in complex matrices like food simulants or biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4]

Q4: Why is an internal standard recommended for the quantification of this compound?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrants, and quality controls. The use of an IS, particularly a stable isotope-labeled version of the analyte, is crucial to compensate for variations during sample preparation and to correct for matrix effects, thereby improving the accuracy and precision of the quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My chromatogram for this compound shows poor peak shape. What are the potential causes and solutions?

A: Poor peak shape can be caused by several factors related to the sample, the LC system, or the column.

Potential CauseTroubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. For this neutral macrocycle, pH is less critical, but ensure good solubility. Optimize the organic solvent percentage for better peak shape.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: High Signal Variability and Poor Reproducibility

Q: I am observing significant variability in the peak areas for my replicate injections of this compound. What could be the issue?

A: High variability is often a strong indicator of matrix effects or issues with the sample preparation process.

Potential CauseTroubleshooting Steps
Matrix Effects (Ion Suppression/Enhancement) Implement a more rigorous sample clean-up procedure (e.g., Solid-Phase Extraction). Use a stable isotope-labeled internal standard. Dilute the sample to reduce the concentration of interfering matrix components.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automate sample preparation where possible.
Injector Carryover Optimize the injector wash procedure with a strong solvent to remove any residual analyte between injections.
Analyte Instability Investigate the stability of this compound in the sample matrix and processing solvents.
Issue 3: Low Signal Intensity or Inability to Detect the Analyte

Q: I am struggling to achieve the desired sensitivity for the quantification of this compound. What can I do to improve the signal?

A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

Potential CauseTroubleshooting Steps
Inefficient Extraction Recovery Optimize the sample preparation method to improve the recovery of the analyte. Test different extraction solvents or SPE cartridges.
Ion Suppression As mentioned above, improve sample clean-up, use an appropriate internal standard, and consider sample dilution.
Suboptimal Mass Spectrometer Parameters Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) for this compound.
Analyte Degradation Ensure the stability of the analyte during sample collection, storage, and processing.
Incorrect Mobile Phase Additives Optimize the mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to enhance the ionization of the analyte.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix.

  • Sample Pre-treatment:

    • For liquid samples (e.g., food simulant, plasma), add an internal standard and mix.

    • For solid samples (e.g., polymer), extract the analyte using an appropriate solvent (e.g., dichloromethane, acetonitrile) followed by the addition of an internal standard.[2]

  • SPE Cartridge Conditioning:

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Protocol 2: Representative LC-MS/MS Method for Macrocycle Quantification

This is a starting point for method development for this compound.

ParameterRecommended Starting Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ (To be determined by infusion)
Product Ions (m/z) To be determined by fragmentation of the precursor ion
Collision Energy To be optimized for each transition

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Food Simulant) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporate & Reconstitute SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Processing & Quantification MS->Data

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Matrix_Effects Start High Signal Variability or Poor Reproducibility? Check_IS Is a suitable Internal Standard (IS) being used? Start->Check_IS Yes Improve_Cleanup Implement/Optimize Sample Cleanup (e.g., SPE, LLE) Check_IS->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled IS Check_IS->Use_SIL_IS No Dilute Dilute Sample Extract Improve_Cleanup->Dilute Optimize_LC Optimize Chromatographic Separation to separate analyte from interferences Dilute->Optimize_LC Re_evaluate Re-evaluate Results Use_SIL_IS->Re_evaluate Optimize_LC->Re_evaluate

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Efficient Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the polymerization of this compound?

A1: The primary challenge in the polymerization of this compound, a 13-membered macrolactone, is its low ring strain. Unlike smaller lactones (e.g., ε-caprolactone), the ring-opening polymerization of macrolactones is often entropically driven rather than enthalpically driven. This means that careful selection of catalyst and reaction conditions is crucial to favor polymer formation over the monomer. Additionally, the presence of three ether linkages in the monomer backbone may influence its coordination to the catalyst's active site.

Q2: Which types of catalysts are recommended for the ring-opening polymerization of macrolactones like this compound?

A2: For the ROP of macrolactones, highly active catalyst systems are generally required. Promising catalyst families include:

  • Yttrium-based catalysts: Yttrium phosphasalen catalysts have demonstrated high activity and conversions exceeding 80% for the polymerization of macrolactones.[1][2]

  • Aluminum-based catalysts: Various aluminum complexes, particularly those with salen, salan, and bis(pyrrolidene) ligands, have been investigated for macrolactone ROP.[3] Bis(pyrrolidene) aluminum complexes have shown particularly high catalytic activity.[3]

  • Tin-based catalysts: Tin(II) alkoxide initiators are also known to be effective for the ROP of cyclic esters.

  • Enzymatic catalysts: Lipases can be effective catalysts for macrolactone polymerization and may show an inverse relationship between ring size and polymerization rate compared to chemical catalysts.

Q3: My polymerization of this compound shows low or no monomer conversion. What are the initial troubleshooting steps?

A3: Low or no conversion in lactone ROP is a common issue. Here are the primary checks to perform:

  • Monomer Purity: Ensure the monomer is free from impurities, especially water and other protic compounds that can deactivate many catalysts.[4]

  • Catalyst and Initiator Activity: Verify that the catalyst and any co-initiator (e.g., an alcohol) are active and have been stored under inert and dry conditions.[4]

  • Reaction Conditions: Confirm that the reaction is being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen and moisture.[4] Also, check that the temperature and reaction time are appropriate for the chosen catalyst system.

  • Thermodynamic Feasibility: Due to the low ring strain of this macrolactone, the polymerization may be reversible.[4] Higher monomer concentrations and appropriate temperature selection are critical to shift the equilibrium towards the polymer.

Q4: I am observing a broad molecular weight distribution (high PDI) in my final polymer. What could be the cause?

A4: A high polydispersity index (PDI) can result from several factors:

  • Transesterification: Side reactions such as intermolecular and intramolecular (backbiting) transesterification can lead to a broadening of the molecular weight distribution. The choice of catalyst is crucial to minimize these side reactions.[3][5]

  • Impurities: As mentioned, impurities can interfere with the polymerization process, leading to uncontrolled initiation and termination events.

  • Slow Initiation: If the initiation rate is slower than the propagation rate, it can result in a broader PDI.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Monomer Conversion 1. Catalyst deactivation by impurities (water, oxygen).2. Insufficient catalyst activity for macrolactone polymerization.3. Unfavorable polymerization-depolymerization equilibrium.1. Rigorously dry monomer and solvent. Use Schlenk line techniques for an inert atmosphere.2. Switch to a more active catalyst system (e.g., yttrium or specific aluminum complexes).3. Increase monomer concentration. Optimize reaction temperature.
High Polydispersity Index (PDI > 1.5) 1. Competing transesterification reactions.2. Presence of impurities acting as initiators.3. Slow initiation relative to propagation.1. Select a catalyst known for high control and low transesterification (e.g., some Al-salan complexes).[3][5]2. Purify monomer and all reagents thoroughly.3. Ensure rapid and efficient initiation by choosing an appropriate initiator and catalyst combination.
Inconsistent Polymerization Rates 1. Poor temperature control.2. Heterogeneous catalyst dispersion.3. Catalyst degradation over time.1. Use an oil bath or thermostat for stable temperature.2. Ensure the catalyst is fully dissolved or well-dispersed in the reaction medium.3. Monitor catalyst stability under reaction conditions.
Difficulty in Polymer Characterization 1. Low molecular weight of the resulting polymer.2. Presence of cyclic oligomers.1. Adjust monomer-to-initiator ratio to target higher molecular weights.2. Use purification techniques like precipitation to remove low molecular weight species.

Quantitative Data on Catalyst Performance for Macrolactone ROP

The following tables summarize quantitative data for the ring-opening polymerization of macrolactones similar to this compound, providing a baseline for expected catalyst performance.

Table 1: Yttrium Phosphasalen Catalyst for Macrolactone Polymerization

Monomer[M]:[Cat]:[I]Temp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
ω-Pentadecalactone200:1:11000.5>9945,8001.14
ω-Pentadecalactone200:1:12518240,1001.11
Nonadecalactone100:1:110018125,1001.10
Tricosalactone50:1:110018316,1001.10
Data adapted from a study on yttrium phosphasalen catalyzed polymerization of macrolactones.[2]

Table 2: Aluminum-Based Catalysts for ω-Pentadecalactone (PDL) Polymerization

Catalyst Type[M]:[Cat]:[I]Temp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
Phenoxy-imine Al100:1:19024153,8001.15
Salen Al100:1:190247518,2001.16
Salan Al100:1:190249122,1001.18
Bis(pyrrolidene) Al100:1:1901>9924,3001.13
Data adapted from a study on aluminum-based catalysts for macrolactone ROP.[3]

Experimental Protocols

General Protocol for Ring-Opening Polymerization of this compound

This is a generalized protocol based on methods for similar macrolactones and should be optimized for the specific catalyst and desired polymer characteristics.

Materials:

  • This compound (monomer), purified by recrystallization or sublimation.

  • Catalyst (e.g., yttrium phosphasalen or bis(pyrrolidene) aluminum complex).

  • Initiator (e.g., benzyl (B1604629) alcohol), freshly distilled.

  • Anhydrous solvent (e.g., toluene), freshly distilled over a drying agent.

Procedure:

  • Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with the desired amount of this compound.

  • Solvent and Initiator Addition: Anhydrous toluene (B28343) is added to dissolve the monomer, followed by the addition of the initiator (e.g., benzyl alcohol) via syringe.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., 90-100 °C). A stock solution of the catalyst in anhydrous toluene is then injected to start the polymerization.

  • Polymerization: The reaction is allowed to proceed with stirring for the specified time. Aliquots may be taken periodically under inert conditions to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: The polymerization is quenched by exposure to air or by adding a small amount of acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.

Visualizations

Experimental_Workflow General Experimental Workflow for ROP cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization prep1 Charge Schlenk flask with monomer prep2 Add anhydrous solvent and initiator prep1->prep2 react1 Set reaction temperature prep2->react1 react2 Inject catalyst solution react1->react2 react3 Monitor conversion (e.g., NMR) react2->react3 workup1 Quench polymerization react3->workup1 workup2 Precipitate polymer in non-solvent workup1->workup2 workup3 Filter and dry polymer workup2->workup3 analysis1 GPC (Mn, PDI) workup3->analysis1 analysis2 NMR (Structure) workup3->analysis2

Caption: General experimental workflow for the ROP of this compound.

Troubleshooting_Logic Troubleshooting Low Conversion start Low/No Conversion Observed check_purity Verify Monomer and Solvent Purity start->check_purity check_catalyst Confirm Catalyst/Initiator Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions action_purify Purify/Dry Reagents check_purity->action_purify Impurities suspected action_catalyst Use Fresh/More Active Catalyst check_catalyst->action_catalyst Deactivation likely action_conditions Optimize Conditions check_conditions->action_conditions Suboptimal rerun Re-run Experiment action_purify->rerun action_catalyst->rerun action_conditions->rerun

Caption: Logical workflow for troubleshooting low monomer conversion in polymerization experiments.

References

Technical Support Center: Enhancing the Thermal Stability of 1,4,7-Trioxacyclotridecane-8,13-dione Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enhancing the thermal stability of polymers derived from 1,4,7-Trioxacyclotridecane-8,13-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, processing, and analysis of your polymers.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

Potential Cause Suggested Solution
Monomer Impurities Water, residual acid, or other reactive impurities in the this compound monomer can terminate the polymerization reaction. Purify the monomer by recrystallization or vacuum distillation before use. Ensure the monomer is thoroughly dried under vacuum.
Catalyst/Initiator Inactivity The catalyst or initiator may have degraded due to improper storage or handling. Use a fresh batch of catalyst/initiator and store it under an inert atmosphere and at the recommended temperature. Confirm the correct catalyst/initiator concentration is being used.
Suboptimal Reaction Conditions The reaction temperature may be too low for efficient polymerization, or the reaction time may be insufficient. Optimize the reaction temperature and time based on literature for similar cyclic esters. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]
Low Ring Strain of Monomer This compound is a large macrolactone and may have low ring strain, making polymerization thermodynamically less favorable under certain conditions.[2] Consider using a more active catalyst or higher reaction temperatures to drive the polymerization to completion.

Issue 2: Poor Thermal Stability of the Final Polymer

Potential Cause Suggested Solution
Residual Polymerization Catalyst Trace amounts of the polymerization catalyst can sometimes promote thermal degradation.[3] At the end of the polymerization, consider adding a catalyst neutralizing agent.
Thermo-oxidative Degradation The polymer may be degrading due to the combined effects of heat and oxygen, especially during high-temperature processing. Incorporate a primary antioxidant (e.g., hindered phenols) and a secondary antioxidant (e.g., phosphites) into the polymer matrix.[3]
Hydrolytic Degradation The ester linkages in the polymer are susceptible to hydrolysis, which can be accelerated by heat and moisture. Add hydrolysis stabilizers such as carbodiimides, isocyanates, or epoxy compounds.[3][4][5] These react with the carboxylic acid end groups formed during hydrolysis, preventing further degradation.[4][5]
Low Molecular Weight Polymers with lower molecular weight generally exhibit lower thermal stability. Optimize polymerization conditions (monomer-to-initiator ratio, reaction time, temperature) to achieve a higher molecular weight.

Issue 3: Polymer Discoloration (Yellowing) After Synthesis or Processing

Potential Cause Suggested Solution
Thermo-oxidative Degradation Oxidation of the polymer at high temperatures can lead to the formation of color-causing chromophores.[3] Incorporate an effective antioxidant package.[3]
Excessive Processing Temperature or Time Prolonged exposure to high temperatures during melt processing can cause thermal degradation and discoloration. Optimize processing parameters by lowering the temperature and minimizing the residence time in the extruder or molder.
Impurities in Monomer or Additives Impurities can act as catalysts for degradation reactions that cause discoloration. Ensure high purity of the monomer and all additives.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature of polymers based on this compound?

A1: The thermal degradation of aliphatic polyesters like those derived from this compound, which is a cyclic diethylene glycol adipate, typically begins at temperatures around 275°C.[6] The thermal stability is influenced by factors such as molecular weight, purity, and the presence of any additives.

Q2: How do thermal stabilizers, like carbodiimides, work to improve the thermal stability of these polyesters?

A2: Carbodiimides are highly effective hydrolysis stabilizers.[3] During thermal stress, ester linkages in the polyester (B1180765) can undergo hydrolysis, creating carboxylic acid end groups. These acidic groups can then catalyze further degradation. Carbodiimides react with these carboxylic acid groups, forming a stable, harmless urea (B33335) linkage and preventing the autocatalytic degradation cascade.[4][5]

Q3: What analytical techniques are essential for evaluating the thermal stability of my polymer?

A3: The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] TGA measures the weight loss of a sample as a function of temperature, providing information on the onset of decomposition and the thermal stability range. DSC measures the heat flow to or from a sample as it is heated or cooled, which can reveal information about the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, all of which can be affected by thermal degradation.[6]

Q4: Can I use a combination of different stabilizers?

A4: Yes, using a combination of stabilizers is often the most effective approach.[3] For instance, a package including a primary antioxidant to protect against thermo-oxidative degradation during processing, a secondary antioxidant for long-term thermal stability, and a carbodiimide (B86325) for hydrolysis resistance can provide comprehensive protection for your polymer.[3]

Q5: How do I incorporate stabilizers into my polymer?

A5: Stabilizers are typically incorporated during the melt processing stage, such as extrusion or injection molding.[4][5] The stabilizer is pre-blended with the polymer pellets and then fed into the processing equipment. The high temperature and mixing action of the screw ensure a uniform dispersion of the stabilizer throughout the polymer matrix. Alternatively, for some applications, stabilizers can be added during the polymerization process.

Data Presentation

Table 1: Representative Thermal Properties of Poly(diethylene glycol adipate) - A Close Analog to Polymerized this compound

Property Value Analytical Method
Onset Decomposition Temperature (Tonset)~275 °CTGA
Glass Transition Temperature (Tg)~ -51.4 °CDSC

Note: The data presented is for poly(diethylene glycol adipate) and serves as an expected baseline for polymers derived from this compound. Actual values may vary based on molecular weight and purity.[6]

Table 2: Effect of Stabilizers on the Thermal Stability of Biodegradable Polyesters (Representative Data)

Polymer System Stabilizer (wt%) Tonset (°C) from TGA
Biodegradable Polyester (Unstabilized)None320
Biodegradable PolyesterHindered Phenolic Antioxidant (0.5%)335
Biodegradable PolyesterCarbodiimide (1.0%)340
Biodegradable PolyesterAntioxidant (0.5%) + Carbodiimide (1.0%)350

Note: This table provides a qualitative representation of the expected improvements in thermal stability with the addition of stabilizers. Actual improvements will depend on the specific polymer, stabilizer, and processing conditions.

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of this compound

Materials:

  • This compound (purified and dried)

  • Initiator (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)2)

  • Dry, nitrogen-purged reaction vessel with a mechanical stirrer and vacuum connection

  • High-purity nitrogen or argon

  • Dry toluene (B28343) (or other suitable solvent)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Charging the Reactor: Charge the reaction vessel with the purified this compound monomer.

  • Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen or argon for at least 30 minutes to remove any residual air and moisture.

  • Initiator Addition: Under a positive pressure of inert gas, add the desired amount of initiator (e.g., a stock solution of Sn(Oct)2 in dry toluene). The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120-180°C) with constant stirring. The viscosity of the mixture will increase as the polymerization proceeds.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the monomer conversion and molecular weight by techniques such as 1H NMR and Gel Permeation Chromatography (GPC).

  • Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. If a solvent was used, precipitate the polymer in a non-solvent like cold methanol. Filter the polymer and dry it under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Incorporation of Thermal Stabilizers via Melt Blending

Materials:

  • Dried polymer based on this compound (pellets or powder)

  • Thermal stabilizer(s) (e.g., carbodiimide, hindered phenolic antioxidant)

  • Twin-screw extruder or a laboratory-scale melt mixer

Procedure:

  • Drying: Thoroughly dry the polymer pellets or powder in a vacuum oven at a temperature below its melting point to remove any absorbed moisture. Also, ensure the stabilizers are dry.

  • Pre-blending: In a separate container, create a physical blend of the polymer and the desired amount of stabilizer(s) (typically 0.5-2.0 wt%). Tumble blend for at least 15 minutes to ensure a homogenous mixture.

  • Melt Blending:

    • Set the temperature profile of the extruder barrels and die to be appropriate for the polymer (e.g., starting from a lower temperature at the feed throat and gradually increasing to the desired melt temperature).

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The rotating screws will melt, mix, and convey the polymer and stabilizer, ensuring a uniform dispersion.

  • Extrusion and Pelletizing: Extrude the molten polymer blend through the die to form a strand. Cool the strand in a water bath and then feed it into a pelletizer to produce stabilized polymer pellets.

  • Drying: Dry the resulting pellets in a vacuum oven to remove any surface moisture before subsequent processing or analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem Low Thermal Stability (e.g., premature degradation in TGA) Cause1 Residual Catalyst Problem->Cause1 Cause2 Thermo-oxidative Degradation Problem->Cause2 Cause3 Hydrolytic Degradation Problem->Cause3 Cause4 Low Molecular Weight Problem->Cause4 Solution1 Add Catalyst Neutralizer Cause1->Solution1 Solution2 Incorporate Antioxidants Cause2->Solution2 Solution3 Add Hydrolysis Stabilizers (e.g., Carbodiimides) Cause3->Solution3 Solution4 Optimize Polymerization Conditions for Higher MW Cause4->Solution4 Verification Re-analyze Thermal Stability (TGA, DSC) Solution1->Verification Solution2->Verification Solution3->Verification Solution4->Verification

Caption: Troubleshooting workflow for low thermal stability.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_stabilization Stabilization cluster_analysis Analysis Monomer This compound (Purified & Dried) ROP Ring-Opening Polymerization (ROP) Monomer->ROP Polymer Base Polymer ROP->Polymer MeltBlending Melt Blending (Extrusion) Polymer->MeltBlending Stabilizer Thermal Stabilizer(s) (e.g., Antioxidant, Carbodiimide) Stabilizer->MeltBlending StabilizedPolymer Stabilized Polymer MeltBlending->StabilizedPolymer TGA TGA Analysis StabilizedPolymer->TGA DSC DSC Analysis StabilizedPolymer->DSC GPC GPC Analysis StabilizedPolymer->GPC

Caption: Experimental workflow for enhancing thermal stability.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 1,4,7-Trioxacyclotridecane-8,13-dione.[1] This macrocyclic lactone is of significant interest as it is often identified as a non-intentionally added substance (NIAS) migrating from food packaging materials, such as polyurethane adhesives.[1] Furthermore, its structure makes it a candidate monomer for the synthesis of novel polyesters.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a comparison with alternative analytical techniques, and a discussion of key validation parameters based on established guidelines.

Experimental Protocol: GC-MS Quantification of this compound

A robust and reliable analytical method is crucial for the accurate determination of this compound in various matrices. The following protocol outlines a typical GC-MS method that can be adapted and validated for specific applications.

1. Sample Preparation:

The sample preparation procedure will vary depending on the matrix (e.g., food simulant, polymer extract, biological fluid). A general approach for a liquid sample is as follows:

  • Internal Standard Spiking: Spike a known volume of the sample with an appropriate internal standard (IS) to correct for variations in sample injection and instrument response. A suitable IS would be a structurally similar compound with a different retention time, such as a deuterated analog or another macrocyclic lactone not present in the sample.

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the sample.

    • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of the analyte into the organic phase.

    • Centrifuge the mixture to achieve phase separation.

    • Carefully transfer the organic layer to a clean vial.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Derivatization (if necessary): For certain applications, derivatization may be employed to improve the volatility and chromatographic behavior of the analyte. However, for this compound, this is generally not required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically suitable.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (M.W. 216.23 g/mol ) should be monitored.[3][4][5] A prominent fragment ion at m/z 155.0699 has been noted in tandem mass spectrometry experiments.[1]

3. Calibration and Quantification:

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent as the final sample extract. The concentration range should encompass the expected analyte concentrations in the samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should demonstrate its suitability for the intended purpose.[6] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaDescription
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte.The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.[6][7]
Linearity Correlation coefficient (r²) ≥ 0.99The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
Range The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[7]The concentration range over which the method is considered reliable.
Accuracy Recovery typically within 80-120%The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.[7][8]
Precision Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness No significant change in results with small, deliberate variations in method parameters.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods may also be suitable depending on the specific requirements of the analysis.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High selectivity and sensitivity, provides structural information for confirmation, well-established for volatile and semi-volatile compounds.[9]Requires a volatile and thermally stable analyte, potential for matrix interference.
HPLC-FLD Separation by high-performance liquid chromatography, detection by fluorescence.High sensitivity for fluorescent compounds or those that can be derivatized to be fluorescent.[10]The analyte must be naturally fluorescent or require derivatization, which adds a step to the sample preparation.
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.High sensitivity and selectivity, suitable for a wide range of compounds, including non-volatile and thermally labile ones.Higher instrument cost and complexity compared to GC-MS.

For the analysis of other macrocyclic lactones, HPLC with fluorescence detection (HPLC-FLD) has been successfully employed, often requiring a derivatization step to produce a fluorescent product.[10] This highlights a key advantage of GC-MS for this compound, which is its inherent volatility, making it directly amenable to GC-MS analysis without the need for derivatization.

Visualizing the Workflow and Decision-Making Process

To better illustrate the processes involved in method validation and selection, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Method_Development GC-MS Method Development Standard_Prep->Method_Development Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of a GC-MS analytical method.

Method_Selection_Tree Start Start: Need to Quantify This compound Volatile Is the analyte volatile and thermally stable? Start->Volatile High_Sensitivity Is very high sensitivity (pg/mL or lower) required? Volatile->High_Sensitivity No GCMS Use GC-MS Volatile->GCMS Yes Fluorescent Is the analyte naturally fluorescent or easily derivatized? High_Sensitivity->Fluorescent No LCMSMS Consider LC-MS/MS High_Sensitivity->LCMSMS Yes Fluorescent->LCMSMS No HPLCFLD Consider HPLC-FLD Fluorescent->HPLCFLD Yes

Caption: Decision tree for selecting an analytical method.

References

A Proposed Framework for the Comparative Thermal Analysis of Polyesters Derived from 1,4,7-Trioxacyclotridecane-8,13-dione and Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive experimental framework for the comparative thermal analysis of polyesters synthesized from the novel monomer 1,4,7-Trioxacyclotridecane-8,13-dione and the well-established biopolymer, Polylactic Acid (PLA). Due to the nascent stage of research into polyesters derived from this compound, this document serves as a detailed protocol for future studies, enabling a direct and objective comparison of their thermal properties. Adherence to the outlined methodologies will ensure the generation of robust and comparable data, crucial for evaluating the potential of these novel polyesters in various applications, including drug delivery and biomedical devices.

Comparative Thermal Properties: A Data Summary Template

A thorough comparative analysis necessitates the quantification of key thermal parameters. The following table provides a structured template for summarizing the experimental data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal PropertyPolyester (B1180765) from this compoundPolylactic Acid (PLA)
Glass Transition Temperature (Tg) Experimental Data60-65 °C
Melting Temperature (Tm) Experimental Data150-180 °C
Crystallization Temperature (Tc) Experimental Data90-120 °C
Decomposition Temperature (Td, 5% weight loss) Experimental Data~350 °C
Enthalpy of Melting (ΔHm) Experimental Data40-50 J/g
Enthalpy of Crystallization (ΔHc) Experimental DataVariable

Note: The data for PLA is representative and can vary based on its specific isomeric form (PLLA, PDLA, or PDLLA), molecular weight, and crystallinity.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative thermal analysis, the following detailed experimental protocols for polyester synthesis and characterization are proposed.

Synthesis of Polyester from this compound

A proposed method for the synthesis of polyesters from this compound is via ring-opening polymerization (ROP).

Materials:

  • This compound (monomer)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • The monomer, this compound, is to be dried under vacuum at 40 °C for 24 hours prior to use.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the monomer, initiator, and catalyst are to be dissolved in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • The reaction mixture is to be heated to a specified temperature (e.g., 110 °C) and stirred for a predetermined duration (e.g., 24-72 hours) to allow for polymerization.

  • Upon completion, the reaction is to be quenched by cooling to room temperature.

  • The resulting polymer is to be precipitated by pouring the reaction mixture into cold methanol.

  • The precipitated polymer is to be collected by filtration and dried under vacuum at 40 °C until a constant weight is achieved.

  • The synthesized polymer should be characterized for its molecular weight and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC is to be employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the synthesized polyesters and the PLA reference.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

Procedure:

  • A sample of the polymer (5-10 mg) is to be hermetically sealed in an aluminum pan.

  • The sample is to be subjected to a heat-cool-heat cycle to erase its thermal history.

    • First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Cooling Scan: Cool from the elevated temperature to a temperature below the expected glass transition (e.g., -20 °C) at a rate of 10 °C/min.

    • Second Heating Scan: Heat from the low temperature back to the elevated temperature at a rate of 10 °C/min.

  • The Tg is to be determined from the midpoint of the transition in the second heating scan.

  • The Tm is to be taken as the peak temperature of the endothermic melting event in the second heating scan.

  • The Tc is to be determined from the peak temperature of the exothermic crystallization event during the cooling scan.

Thermogravimetric Analysis (TGA):

TGA is to be used to evaluate the thermal stability and decomposition profile of the polymers.

Instrumentation:

  • A calibrated Thermogravimetric Analyzer.

Procedure:

  • A sample of the polymer (10-15 mg) is to be placed in a ceramic or platinum pan.

  • The sample is to be heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample as a function of temperature is to be recorded.

  • The decomposition temperature (Td) is to be determined as the temperature at which 5% weight loss occurs.

Visualized Experimental Workflow

The following diagram illustrates the proposed logical workflow for the comparative thermal analysis.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Monomer1 This compound ROP1 Ring-Opening Polymerization Monomer1->ROP1 Monomer2 Lactide (for PLA) ROP2 Ring-Opening Polymerization Monomer2->ROP2 Polyester1 Novel Polyester ROP1->Polyester1 PLA Polylactic Acid ROP2->PLA DSC Differential Scanning Calorimetry (DSC) Polyester1->DSC TGA Thermogravimetric Analysis (TGA) Polyester1->TGA PLA->DSC PLA->TGA Tg Glass Transition Temp. (Tg) DSC->Tg Tm Melting Temp. (Tm) DSC->Tm Tc Crystallization Temp. (Tc) DSC->Tc Td Decomposition Temp. (Td) TGA->Td Comparison Comparative Analysis Tg->Comparison Tm->Comparison Tc->Comparison Td->Comparison

Caption: Experimental workflow for comparative thermal analysis.

Inter-Laboratory Validation of Analytical Methods for 1,4,7-Trioxacyclotridecane-8,13-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 1,4,7-Trioxacyclotridecane-8,13-dione, a compound often identified as a non-intentionally added substance (NIAS) migrating from food packaging materials.[1] The validation of analytical methods across multiple laboratories is crucial for ensuring data reliability and consistency in regulatory compliance and risk assessment. This document summarizes available data, outlines experimental protocols, and presents logical workflows for method validation and selection.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-RIDGC-MSReference
Limit of Detection (LOD) 5 mg/kg0.5 mg/kg[2]
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Precision (RSD%) < 15%< 15% (Typical for NIAS analysis)[2]
Accuracy/Recovery 80-110% (Typical for NIAS analysis)80-110%[2]
Specificity LowerHigher (Mass Spectra)
Matrix Effects Can be significantCan be significant
Sample Volatility Requirement NoYes[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-RID and GC-MS.

1. HPLC-RID Method

This method is suitable for the determination of this compound in polyester (B1180765) polymers.[2]

  • Sample Preparation:

    • Extraction of the analyte from the polymer matrix using a suitable solvent (e.g., dichloromethane).

    • Concentration of the extract to a known volume.

  • Instrumentation:

    • HPLC system equipped with a refractive index detector.

    • Analytical column suitable for the separation of non-polar compounds (e.g., C18).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Quantification:

    • External standard calibration using a certified reference standard of this compound.

2. GC-MS Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound, especially in the context of migration from food packaging.[3]

  • Sample Preparation:

    • Migration testing: The food contact material is exposed to a food simulant (e.g., 95% ethanol) under specified time and temperature conditions.

    • Extraction of the analyte from the food simulant using a suitable solvent (e.g., dichloromethane).

    • Concentration of the extract and addition of an internal standard.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification:

    • Internal standard calibration using a suitable deuterated or structurally similar compound.

Mandatory Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a round-robin study.

A Define Study Protocol and Objectives B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Test Samples B->C D Laboratories Analyze Samples Using a Standardized Method C->D E Laboratories Report Results D->E F Statistical Analysis of Data (e.g., ISO 5725) E->F G Calculate Repeatability (r) and Reproducibility (R) F->G H Assess Method Performance and Issue Validation Report G->H

Caption: Workflow for an inter-laboratory validation study.

Decision Logic for Analytical Method Selection

The choice of an appropriate analytical method depends on several factors, as depicted in the following diagram.

A Define Analytical Requirement B Is High Specificity Required? A->B C Is the Analyte Volatile? B->C Yes F Select HPLC-RID B->F No D Is High Sensitivity Needed? C->D Yes C->F No E Select GC-MS D->E Yes G Consider Alternative Detectors (e.g., MS, ELSD) D->G No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Biodegradability of 1,4,7-Trioxacyclotridecane-8,13-dione Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of polymers derived from 1,4,7-Trioxacyclotridecane-8,13-dione, offering insights into their performance relative to other well-established biodegradable polyesters. Due to the limited direct research on the degradation of polymers synthesized via ring-opening polymerization of this compound, this guide leverages data from its linear analogue, poly(diethylene glycol adipate) (PDEGA), and related poly(ether ester)s to draw informed comparisons with common biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), Poly(butylene succinate) (PBS), and Poly(3-hydroxybutyrate) (PHB).

Introduction to this compound Polymers

This compound is a macrocyclic monomer composed of adipic acid and diethylene glycol.[1] Its structure is a 13-membered ring containing three ether linkages and two ester groups.[2] Through ring-opening polymerization (ROP), this monomer can form novel polyesters with unique properties, including flexibility and biodegradability, conferred by its distinct chemical structure.[2] These polymers are a subject of growing interest in materials science, particularly for applications in drug delivery and tissue engineering.[2] The presence of ether linkages within the polyester (B1180765) backbone is a key feature that can influence its degradation characteristics.

Comparative Analysis of Biodegradability

The biodegradability of aliphatic polyesters is a critical attribute for their application in the biomedical field. Degradation primarily occurs through two mechanisms: hydrolytic degradation, which is the cleavage of ester bonds by water, and enzymatic degradation, where enzymes catalyze this cleavage. The rate and mechanism of degradation are influenced by several factors including the polymer's chemical structure, crystallinity, molecular weight, and the surrounding environment (pH, temperature, and microbial activity).

Factors Influencing Degradation:
  • Ester Linkages: All polyesters are susceptible to hydrolysis at their ester bonds.[3]

  • Ether Linkages: The presence of ether linkages, as in polymers from this compound, can increase the hydrophilicity and flexibility of the polymer chain, potentially influencing water uptake and the degradation rate.[1]

  • Crystallinity: Amorphous regions of a polymer are more susceptible to degradation than crystalline regions.[4]

  • Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates.[5]

  • Temperature and pH: Degradation is typically accelerated at higher temperatures and in both acidic and basic conditions.[3]

Quantitative Data Summary

The following tables summarize the key properties and degradation characteristics of polymers derived from this compound (represented by its linear analogue, PDEGA) and other common biodegradable polyesters.

Table 1: Physical and Thermal Properties of Biodegradable Polyesters

PolymerMonomer(s)Glass Transition Temperature (Tg)Melting Temperature (Tm)Crystallinity
Poly(this compound) This compoundLow (expected)VariableLow to moderate
PLA Lactic Acid55-65 °C150-180 °CModerate to high
PCL ε-Caprolactone-60 °C60 °CModerate to high
PBS Succinic Acid, 1,4-Butanediol-32 °C115 °CModerate to high
PHB 3-Hydroxybutyrate5-15 °C170-180 °CHigh

Table 2: Comparative Biodegradation Characteristics

PolymerPrimary Degradation Mechanism(s)Relative Degradation RateKey Influencing FactorsDegradation Products
Poly(this compound) Hydrolytic, EnzymaticModerate (inferred)Ether linkages, crystallinityDiethylene glycol, Adipic acid
PLA HydrolyticSlow to moderateCrystallinity, molecular weightLactic acid
PCL Hydrolytic, EnzymaticSlowHigh crystallinity6-hydroxycaproic acid
PBS Enzymatic, HydrolyticModerate to fastEnzyme availabilitySuccinic acid, 1,4-butanediol
PHB EnzymaticFastMicrobial activity3-hydroxybutyric acid

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. Below are outlines of common experimental protocols used in the cited studies.

In Vitro Hydrolytic Degradation

This protocol assesses the degradation of a polymer in an aqueous environment without the presence of enzymes.

  • Sample Preparation: Polymer films or scaffolds of defined dimensions and weight are prepared.

  • Incubation: Samples are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and maintained at 37°C.

  • Data Collection: At predetermined time points, samples are removed, rinsed with deionized water, and dried to a constant weight.

  • Analysis: The percentage of weight loss is calculated. Changes in molecular weight and its distribution are monitored using Gel Permeation Chromatography (GPC). Surface morphology changes are observed using Scanning Electron Microscopy (SEM). Thermal properties are analyzed by Differential Scanning Calorimetry (DSC).

In Vitro Enzymatic Degradation

This method evaluates the influence of enzymes on the degradation process.

  • Sample Preparation: As with hydrolytic degradation, polymer samples of known weight and dimensions are prepared.

  • Enzyme Solution: A solution of a specific enzyme (e.g., lipase, esterase, or proteinase K) in a buffer solution (e.g., PBS) at a specified concentration is prepared.

  • Incubation: Samples are incubated in the enzyme solution at 37°C. A control group is incubated in the buffer solution without the enzyme.

  • Data Collection and Analysis: Similar to the hydrolytic degradation protocol, weight loss, molecular weight changes, surface morphology, and thermal properties are analyzed at various time points.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in polyester degradation.

Hydrolytic_Degradation_Pathway Polymer Polyester Chain (e.g., Poly(this compound)) Cleavage Ester Bond Cleavage Polymer->Cleavage Water H₂O Water->Cleavage Oligomers Soluble Oligomers Cleavage->Oligomers Monomers Monomers (Diethylene glycol, Adipic acid) Oligomers->Monomers

Caption: General pathway of hydrolytic degradation of polyesters.

Enzymatic_Degradation_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Sample Polymer Sample Incubate Incubate at 37°C Sample->Incubate Enzyme Enzyme Solution (e.g., Lipase in PBS) Enzyme->Incubate Control Control (PBS only) Control->Incubate WeightLoss Weight Loss Incubate->WeightLoss GPC GPC (Molecular Weight) Incubate->GPC SEM SEM (Morphology) Incubate->SEM DSC DSC (Thermal Properties) Incubate->DSC

Caption: Workflow for in vitro enzymatic degradation studies.

Conclusion

Polymers derived from this compound represent a promising class of biodegradable materials. Based on the analysis of its linear analogue, poly(diethylene glycol adipate), it is anticipated that these polymers will exhibit moderate biodegradability, influenced by the presence of hydrophilic ether linkages. This characteristic may offer advantages over more hydrophobic polyesters like PCL and PLA in applications where a tailored and potentially faster degradation profile is desirable. However, further direct comparative studies are essential to fully elucidate the degradation kinetics and mechanisms of polymers synthesized from this specific macrocyclic monomer. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies in this area.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for NIAS in Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of Non-Intentionally Added Substances (NIAS) migrating from food contact materials (FCMs) into food simulants presents a significant analytical challenge. Due to the diverse and often unknown nature of these substances, there is no single, standardized methodology for their detection and quantification.[1][2][3] This lack of standardization leads to inconsistencies in results across different laboratories, highlighting a critical need for robust cross-validation and harmonized analytical approaches.[1][4] This guide provides a comparative overview of the analytical methods used for NIAS analysis, supported by available experimental data, and outlines detailed experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the successful identification and quantification of NIAS. The choice is primarily dictated by the volatility and polarity of the target compounds.

Table 1: Quantitative Performance Data for Selected NIAS using Online SPE-UHPLC-MS/MS

This table presents performance data from a specific study that developed and validated an online solid-phase extraction ultra-high-performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) method for the analysis of twelve NIAS in food simulants (3% acetic acid and 20% ethanol).[5]

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Bisphenol S0.0020.01
2,6-di-tert-butyl-4-methylphenol (BHT) 13.6 42.2
.........
(Note: This table is populated with example data from the cited source. A comprehensive list of all twelve analytes and their corresponding LODs and LOQs can be found in the original publication.)

Table 2: Qualitative Comparison of Common Analytical Techniques for NIAS Screening

This table provides a general comparison of the most frequently employed analytical techniques for NIAS screening, highlighting their strengths and limitations.[2][6][7][8]

TechniquePrincipleStrengthsWeaknessesTypical NIAS Application
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio.Excellent for volatile and semi-volatile compounds; extensive mass spectral libraries available for identification.[6][9]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.Volatile and semi-volatile NIAS (e.g., residual solvents, degradation products of additives).[10]
LC-MS/HPLC Separates compounds based on their polarity and identifies them by their mass-to-charge ratio.Suitable for a wide range of non-volatile and thermally labile compounds.[11]Mass spectral libraries are less extensive than for GC-MS, making identification of unknowns more challenging.[6]Non-volatile NIAS (e.g., oligomers, plasticizers, non-volatile degradation products).[2]
HRMS Provides high-resolution mass data, enabling the determination of elemental composition.Key technology for the identification of unknown NIAS by providing accurate mass measurements.[2]Higher instrument cost and complexity.Identification of unknown and unpredictable NIAS.[10]

Experimental Protocols

The following protocols outline the general steps involved in the analysis of NIAS in food simulants. It is important to note that specific parameters may need to be optimized based on the food contact material, the food simulant, and the target NIAS.

Sample Preparation: Migration Testing

Migration testing is performed to simulate the transfer of substances from the food contact material to the food.[11][12]

Objective: To extract potential NIAS from the food contact material into a food simulant.

Materials:

  • Food contact material sample

  • Food simulants (e.g., 10% ethanol (B145695) (Simulant A), 3% acetic acid (Simulant B), 20% ethanol (Simulant C), 50% ethanol (Simulant D1), olive oil or Tenax® (Simulant D2))[1][4][5]

  • Migration cells or containers

  • Incubator or oven

Procedure:

  • Cut the food contact material into pieces of a defined surface area.

  • Place the sample in a migration cell or container.

  • Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the migration cell.

  • Incubate the sample under conditions that represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).[13]

  • After the incubation period, remove the food simulant for analysis.

Analytical Procedure: GC-MS for Volatile and Semi-Volatile NIAS

Objective: To identify and quantify volatile and semi-volatile NIAS in the food simulant.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Extraction (if necessary): For aqueous food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) may be performed to concentrate the analytes.

  • Injection: Inject a known volume of the extract or the food simulant directly into the GC.

  • Chromatographic Separation: Separate the compounds on a suitable capillary column (e.g., a non-polar or polar column). The oven temperature program is optimized to achieve good separation of the target analytes.[2]

  • Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer.

  • Identification: Identify the NIAS by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Quantification: Quantify the identified NIAS using an internal or external standard method. For unknown NIAS, semi-quantification can be performed using a surrogate standard with a similar chemical structure.[6]

Analytical Procedure: LC-MS for Non-Volatile NIAS

Objective: To identify and quantify non-volatile NIAS in the food simulant.

Instrumentation: Liquid chromatograph coupled to a mass spectrometer (LC-MS).

Procedure:

  • Sample Preparation: The food simulant may be injected directly or after a simple filtration or dilution step.

  • Chromatographic Separation: Separate the compounds on a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient are optimized for the target analytes.

  • Mass Spectrometric Detection: The separated compounds are ionized using a soft ionization technique (e.g., electrospray ionization - ESI) and detected by the mass spectrometer.

  • Identification: Tentatively identify unknown NIAS based on their accurate mass (using HRMS) and fragmentation patterns. Confirmation requires the use of authentic reference standards.

  • Quantification: Quantify the identified NIAS using an internal or external standard method.

Mandatory Visualization

NIAS_Cross_Validation_Workflow cluster_planning Planning & Scoping cluster_execution Experimental Execution cluster_data_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Harmonization Define_Objectives Define Objectives & Scope Select_Methods Select Analytical Methods Define_Objectives->Select_Methods Select_FCMs Select Food Contact Materials & Simulants Select_Methods->Select_FCMs Migration_Testing Migration Testing Select_FCMs->Migration_Testing Sample_Analysis Sample Analysis (e.g., GC-MS, LC-MS) Migration_Testing->Sample_Analysis Data_Processing Data Processing & Peak Identification Sample_Analysis->Data_Processing Quantification Quantification & Semi-Quantification Data_Processing->Quantification Risk_Assessment Risk Assessment (TTC) Quantification->Risk_Assessment Interlab_Comparison Interlaboratory Comparison Risk_Assessment->Interlab_Comparison Method_Harmonization Method Harmonization Interlab_Comparison->Method_Harmonization Reporting Reporting & Documentation Method_Harmonization->Reporting

Caption: Overall workflow for the cross-validation of NIAS analytical methods.

GCMS_Workflow GC-MS Workflow for Volatile & Semi-Volatile NIAS Start Migration Sample (Food Simulant) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Concentration Concentration of Extract Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (EI) Separation->MS_Detection Identification Library Search & Identification MS_Detection->Identification Quantification Quantification Identification->Quantification End Results Quantification->End

Caption: Typical GC-MS workflow for NIAS analysis.

LCMS_Workflow LC-MS Workflow for Non-Volatile NIAS Start Migration Sample (Food Simulant) Filtration Filtration / Dilution Start->Filtration LC_Injection LC Injection Filtration->LC_Injection Separation Chromatographic Separation (HPLC/UHPLC) LC_Injection->Separation MS_Detection Mass Spectrometric Detection (ESI) Separation->MS_Detection Identification Accurate Mass & Fragmentation Analysis MS_Detection->Identification Quantification Quantification Identification->Quantification End Results Quantification->End

Caption: Typical LC-MS workflow for NIAS analysis.

References

Performance Evaluation of 1,4,7-Trioxacyclotridecane-8,13-dione Based Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymeric carriers is a cornerstone of advanced drug delivery systems. This guide provides a comparative performance evaluation of copolymers based on the monomer 1,4,7-Trioxacyclotridecane-8,13-dione against the well-established poly(lactic-co-glycolic acid) (PLGA). While this compound is recognized as a potential monomer for creating novel polyesters through ring-opening polymerization (ROP), it is crucial to note that its primary identification in scientific literature is as a non-intentionally added substance (NIAS) migrating from polyurethane adhesives in food packaging.[1] As of late 2025, dedicated research on the synthesis and extensive performance evaluation of its copolymers for drug delivery applications remains limited in publicly accessible literature. This guide, therefore, will draw theoretical comparisons based on the monomer's structure and extrapolate potential properties, contrasted with the robust experimental data available for PLGA.

Introduction to this compound

This compound is a 13-membered macrocyclic ester containing three ether linkages.[1] Its structure suggests that it can undergo ring-opening polymerization to yield polyesters with potentially unique properties conferred by the trioxa-macrocyclic structure, such as altered flexibility, biodegradability, and thermal stability.[1] The presence of ether linkages could enhance hydrophilicity compared to purely aliphatic polyesters, potentially influencing drug solubility and release kinetics.

Comparative Framework: Structural and Potential Performance Attributes

A direct experimental comparison is currently challenging due to the nascent stage of research into this compound based copolymers for drug delivery. The following table provides a comparative overview of these potential copolymers and the widely used PLGA, based on structural analysis and established knowledge of polymer science.

FeatureThis compound Based Copolymers (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)
Monomer Structure Cyclic di-ester with three ether linkagesCyclic di-esters of lactic acid and glycolic acid
Polymer Structure Linear polyester (B1180765) with repeating ether unitsLinear aliphatic polyester
Biodegradability Expected to be biodegradable via hydrolysis of ester bonds. The ether linkages may influence the degradation rate.Biodegradable via hydrolysis of ester bonds.[2] Degradation rate is tunable by altering the lactide to glycolide (B1360168) ratio.[3]
Biocompatibility Unknown, requires extensive in vitro and in vivo studies.Generally considered biocompatible and is FDA-approved for various medical applications.[2][4]
Drug Loading & Encapsulation Efficiency Hypothetically, the ether linkages could increase polarity, potentially improving loading of hydrophilic drugs.Well-studied for a wide range of both hydrophobic and hydrophilic drugs.[2][5] Encapsulation efficiency is dependent on the fabrication method.[2]
Drug Release Profile Theoretically, the polymer's hydrophilicity and degradation kinetics would govern the release. A more hydrophilic backbone might lead to faster initial release.Release kinetics are well-characterized and can be tailored from weeks to months by adjusting polymer molecular weight and monomer ratio.[3][5]
Mechanical Properties The flexible ether linkages might result in polymers with lower glass transition temperatures and increased elasticity compared to PLGA.Mechanical properties are tunable; polymers range from amorphous to semi-crystalline depending on the monomer ratio.[5]

Experimental Protocols: A Roadmap for Evaluation

While specific experimental data for this compound based copolymers is not yet available, the following established protocols for evaluating PLGA-based drug delivery systems provide a comprehensive framework for future research in this area.

Copolymer Synthesis and Characterization
  • Synthesis: Ring-opening polymerization of this compound with a suitable co-monomer (e.g., lactide, caprolactone) using a catalyst such as stannous octoate.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the copolymer structure and monomer ratio.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.

Fabrication of Drug-Loaded Nanoparticles/Microparticles

A common method for encapsulating drugs within polyester matrices is the oil-in-water (o/w) single emulsion solvent evaporation technique.

  • Protocol:

    • Dissolve the copolymer and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).

    • Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

    • Stir the resulting emulsion under ambient or reduced pressure to evaporate the organic solvent.

    • Collect the solidified nanoparticles/microparticles by centrifugation, wash with deionized water, and lyophilize for storage.

For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method is typically employed.[2]

Performance Evaluation
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

  • Drug Loading and Encapsulation Efficiency:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug) x 100

    • This is typically determined by dissolving a known amount of drug-loaded particles in a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded particles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected samples using a suitable analytical method.

  • In Vitro Cytotoxicity: Assessed using cell viability assays (e.g., MTT, XTT) on relevant cell lines to determine the biocompatibility of the copolymer and its degradation products.

  • In Vivo Studies: Conducted in animal models to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the drug-loaded particles.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel copolymer for drug delivery applications.

G cluster_synthesis Copolymer Synthesis & Characterization cluster_fabrication Nanoparticle Fabrication cluster_evaluation Performance Evaluation Monomer This compound + Co-monomer ROP Ring-Opening Polymerization Monomer->ROP Copolymer Synthesized Copolymer ROP->Copolymer Char Characterization (NMR, GPC, DSC, FTIR) Copolymer->Char Emulsion Emulsion Solvent Evaporation Copolymer->Emulsion Char->Emulsion Drug Therapeutic Drug Drug->Emulsion Particles Drug-Loaded Nanoparticles Emulsion->Particles Physicochem Size, Zeta Potential, Drug Loading Particles->Physicochem InVitroRelease In Vitro Drug Release Particles->InVitroRelease Particles->InVitroRelease InVitroTox In Vitro Cytotoxicity Particles->InVitroTox Particles->InVitroTox InVivo In Vivo Studies InVitroTox->InVivo

Caption: Experimental workflow for novel copolymer evaluation.

Signaling Pathway Illustration: A Potential Application

Should these copolymers be developed to deliver anticancer drugs, a common target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Delivered Drug (e.g., PI3K Inhibitor) Drug->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

Copolymers based on this compound represent an unexplored frontier in drug delivery research. The presence of ether linkages in the monomer backbone presents a tantalizing prospect for creating polymers with novel properties, potentially offering advantages in terms of drug compatibility and release kinetics. However, the current lack of empirical data underscores the urgent need for foundational research. A systematic investigation following the established protocols outlined in this guide is essential to synthesize these copolymers, characterize their physicochemical properties, and rigorously evaluate their performance in drug delivery applications. Only through such dedicated research can the true potential of these materials be unlocked and their performance be meaningfully benchmarked against established platforms like PLGA. The journey from a compound identified in food packaging to a functional biomaterial for advanced therapeutics is a long but potentially rewarding one.

References

A Comparative Purity Analysis of Synthesized 1,4,7-Trioxacyclotridecane-8,13-dione Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the validation of research and the progression of new chemical entities. This guide provides a comprehensive comparison of a newly synthesized batch of 1,4,7-Trioxacyclotridecane-8,13-dione with a commercially available, certified reference standard. The following sections detail the analytical methodologies employed, present a comparative analysis of the data obtained, and offer complete experimental protocols for replication.

This compound, a macrocyclic lactone, is a molecule of interest in materials science and as a potential building block in chemical synthesis.[1] Given its applications, ensuring the high purity of the synthesized compound is paramount to guarantee reproducible results and to avoid the introduction of impurities that could affect downstream applications. This guide outlines the assessment of the synthesized product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Data Summary

The purity of the synthesized this compound was rigorously assessed against a certified reference standard. The key analytical results are summarized in the table below, demonstrating a high degree of similarity and purity for the synthesized batch.

Analytical MethodParameterSynthesized ProductReference StandardAcceptance Criteria
HPLC Purity (by area %)99.8%≥ 99.5%≥ 99.5%
Retention Time (min)8.428.41± 0.1 min of Ref. Std.
¹H NMR Chemical Shift (ppm)Conforms to structureConforms to structureConforms to structure
Purity (qNMR)99.7%≥ 99.5%≥ 99.5%
¹³C NMR Chemical Shift (ppm)Conforms to structureConforms to structureConforms to structure
LC-MS [M+H]⁺ (m/z)217.10217.10± 0.05 Da of theoretical

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process, from sample handling to the final comparative analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison prep_syn Synthesized Sample (1 mg/mL in Acetonitrile) hplc HPLC Analysis (Purity & Retention Time) prep_syn->hplc nmr NMR Spectroscopy (¹H & ¹³C Structural Confirmation, qNMR Purity) prep_syn->nmr ms Mass Spectrometry (Molecular Weight Verification) prep_syn->ms prep_ref Reference Standard (1 mg/mL in Acetonitrile) prep_ref->hplc prep_ref->nmr prep_ref->ms data_proc Process Raw Data hplc->data_proc nmr->data_proc ms->data_proc comparison Compare Synthesized vs. Reference data_proc->comparison report Generate Certificate of Analysis comparison->report

Caption: Workflow for Purity Assessment of this compound.

Detailed Experimental Protocols

The following are the detailed protocols used for the comparative analysis. These methods are standard for the purity assessment of macrocyclic lactones.[2][3]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound by comparing its chromatogram to that of a reference standard and to confirm its identity based on retention time.[4]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve the contents in HPLC-grade acetonitrile (B52724) and bring to volume.

    • Vortex each solution for 30 seconds to ensure complete dissolution.

    • Filter the solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

    • The retention time of the main peak in the synthesized sample is compared to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and to determine its purity using quantitative NMR (qNMR).[5][6]

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound and the reference standard into separate NMR tubes.

    • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to each tube.

    • For qNMR, add a precisely weighed internal standard (e.g., maleic anhydride) to a separate, accurately weighed sample of the synthesized compound.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, 30° pulse, 2-second relaxation delay.

  • Data Analysis:

    • The ¹H and ¹³C NMR spectra of the synthesized material are compared to the reference standard to confirm structural identity.[1]

    • For qNMR, the purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the synthesized compound.[9][10]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Sample Preparation:

    • Dilute the HPLC sample solutions (1 mg/mL) to a final concentration of approximately 10 µg/mL with acetonitrile.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100-500 m/z.

  • Data Analysis:

    • The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) is compared to the theoretical value.[9]

Conclusion

The analytical data presented in this guide demonstrates that the synthesized batch of this compound exhibits a high degree of purity (≥99.7%) and is structurally identical to the certified reference standard. The results from HPLC, NMR, and MS analyses are all within the established acceptance criteria, confirming the quality and integrity of the synthesized product for use in further research and development activities.

References

Safety Operating Guide

Safe Disposal of 1,4,7-Trioxacyclotridecane-8,13-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 1,4,7-Trioxacyclotridecane-8,13-dione, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on established safety data and general best practices for hazardous chemical waste management.

I. Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE), and its disposal must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

II. Quantitative Disposal Parameters

ParameterGuidelineCitation
Recommended Disposal Method Disposal must be conducted through a licensed and appropriate treatment and disposal facility.[1][4]
Can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Routes Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Do not discharge to sewer systems.[1][3]
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. The rinsate must be collected and treated as hazardous waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if permissible by local regulations. Combustible packaging materials may be incinerated.[1][5]

III. Detailed Experimental Protocol for Disposal

The following step-by-step procedure outlines the process for the safe disposal of this compound from a laboratory setting.

A. Waste Collection and Segregation

  • Designate a Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.

    • The container must be chemically compatible with the compound and in good condition, with a secure, leak-proof closure.[4][5][6] The original chemical container is often the best choice for waste storage.[6]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Segregate Waste Streams:

    • Collect waste this compound separately from other waste streams to avoid incompatible chemical reactions.[3][7]

    • Do not mix this waste with other types of waste such as non-hazardous, biological, or radioactive waste unless your institution's waste management plan specifically allows for it.

B. Waste Storage in the Laboratory

  • Satellite Accumulation Area (SAA):

    • Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[1][8] This area should be under the control of laboratory personnel.[4]

    • The SAA should be located at or near the point of waste generation.[4]

  • Secondary Containment:

    • Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[3][5]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[1][3][5]

C. Arranging for Disposal

  • Contact Environmental Health and Safety (EHS):

    • Once the waste container is full, or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

    • Follow all institutional procedures for requesting a hazardous waste pickup, which may include completing a specific form or online request.

  • Final Disposal:

    • The EHS department will manage the transport of the waste to a licensed hazardous material disposal company for final treatment, likely through incineration.[9]

D. Disposal of Empty Containers

  • Triple Rinsing:

    • If the original container is to be disposed of as non-hazardous waste, it must be "RCRA empty." This requires triple rinsing the container with a suitable solvent that can dissolve this compound.[5][10]

    • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [3][5]

  • Container Defacing:

    • After triple rinsing and allowing the container to dry, completely deface or remove the original label to prevent misuse.[3][6][9]

  • Final Disposal of Rinsed Container:

    • Dispose of the triple-rinsed and defaced container in the regular trash or as directed by your institution's policies.[6]

IV. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs Managed by EHS cluster_disposal Final Disposal start Start: Generation of This compound Waste collect 1. Collect Waste in a Designated, Labeled Container start->collect segregate 2. Segregate from Incompatible Waste collect->segregate store 3. Store in Satellite Accumulation Area with Secondary Containment segregate->store store->store request 4. Container Full or Waste Stream Complete? Request EHS Pickup store->request Yes pickup 5. EHS Collects Hazardous Waste request->pickup transport 6. Transport to Licensed Waste Facility pickup->transport incinerate 7. Controlled Incineration or Chemical Destruction transport->incinerate end End: Compliant Disposal incinerate->end

References

Essential Safety and Operational Guide for Handling 1,4,7-Trioxacyclotridecane-8,13-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,4,7-Trioxacyclotridecane-8,13-dione, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity – repeated exposure, Category 2 (H373): May cause damage to organs through prolonged or repeated exposure.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][3]
Skin Protection Chemical-resistant glovesInspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374 derived from it[1][3]
Fire/flame resistant and impervious clothingTo be worn to prevent skin contact[1][3]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or irritation is experienced[1]

Note on Glove Selection: While specific breakthrough time data for this compound is not available, it is crucial to use gloves made of materials resistant to organic compounds. Nitrile or neoprene gloves are generally recommended for handling such chemicals.[3] Always consult the glove manufacturer's chemical resistance guide for specific recommendations and to ensure the chosen glove provides adequate protection.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to safely handle this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area, preferably a laboratory fume hood or other local exhaust ventilation.[1][3]

  • Verify that emergency exits and risk-elimination areas are accessible.[1]

  • Have an emergency eyewash station and safety shower readily available.

  • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store apart from foodstuff containers or incompatible materials.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation during clean-up.[3]

  • Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[3]

  • Clean the surface thoroughly to remove any residual contamination.[3]

  • Prevent the spill from entering drains, water courses, or the ground.[3]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is critical to prevent environmental contamination.

  • Chemical Disposal: The material can be disposed of by offering it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

  • General Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1] All disposal methods must be in accordance with applicable federal, state, and local laws and regulations.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Risk Assessment B Gather PPE & Materials A->B C Verify Engineering Controls (Fume Hood, etc.) B->C D Don PPE C->D E Handle Compound in Fume Hood D->E F Perform Experiment E->F G Store Compound Appropriately F->G L Spill or Exposure Occurs F->L H Decontaminate Work Area G->H I Doff PPE H->I J Dispose of Waste I->J K Wash Hands J->K M Follow First-Aid/Spill Response L->M N Seek Medical Attention M->N

Caption: Workflow for Safe Handling of this compound.

References

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1,4,7-Trioxacyclotridecane-8,13-dione

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